Thrombomodulin alfa
Description
Properties
CAS No. |
120313-91-9 |
|---|---|
Molecular Formula |
C6H6F2N2 |
Synonyms |
Thrombomodulin alfa |
Origin of Product |
United States |
Foundational & Exploratory
Thrombomodulin Alfa: A Multifaceted Approach to Sepsis Pathophysiology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant global health challenge. The complex interplay between inflammation and coagulation is a cornerstone of its pathophysiology. Thrombomodulin alfa, a recombinant form of human soluble thrombomodulin, has emerged as a promising therapeutic agent that targets these interconnected pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound in sepsis, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanisms of Action
This compound exerts its therapeutic effects in sepsis through a multi-pronged mechanism encompassing anti-coagulant, anti-inflammatory, and cytoprotective activities. These actions are mediated through both Activated Protein C (APC)-dependent and -independent pathways.
Anti-coagulant Effects
This compound's primary anti-coagulant function stems from its ability to alter the substrate specificity of thrombin. By binding to thrombin, it inhibits fibrin formation and platelet activation. More importantly, the thrombomodulin-thrombin complex is a potent activator of Protein C, converting it to its active form, APC. APC, in conjunction with its cofactor Protein S, proteolytically inactivates coagulation factors Va and VIIIa, thereby significantly dampening the coagulation cascade.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are multifaceted and crucial to its efficacy in sepsis.
-
APC-Dependent Mechanisms: Activated Protein C exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It achieves this by downregulating the expression of NF-κB components and preventing their translocation into the nucleus.
-
APC-Independent Mechanisms: this compound possesses intrinsic anti-inflammatory activities independent of Protein C activation. Its lectin-like domain can directly bind to and sequester pro-inflammatory molecules like High Mobility Group Box 1 (HMGB1), a key damage-associated molecular pattern (DAMP) released during sepsis. This interaction prevents HMGB1 from binding to its receptors, such as the Receptor for Advanced Glycation End products (RAGE), thereby mitigating the downstream inflammatory cascade. Furthermore, thrombomodulin can modulate the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils that contribute to inflammation and thrombosis in sepsis.[1][2]
Cytoprotective Effects
This compound also demonstrates protective effects on the vascular endothelium, a critical site of injury in sepsis. APC has been shown to enhance the endothelial barrier function. Additionally, the lectin-like domain of thrombomodulin may exert direct cytoprotective effects on endothelial cells.
Quantitative Data from Clinical and Preclinical Studies
The efficacy of this compound in sepsis and sepsis-induced Disseminated Intravascular Coagulation (DIC) has been evaluated in numerous studies. The following tables summarize key quantitative findings.
Table 1: Clinical Efficacy of this compound in Sepsis-Induced DIC
| Study Type/Name | Patient Population | Treatment Group (this compound) | Control Group | Outcome | Result |
| Phase 3 Trial (SCARLET) | Severe sepsis with coagulopathy | 26.8% (106/395) | 29.4% (119/405) | 28-day all-cause mortality | No significant difference (p=0.32) |
| Post-marketing Surveillance (Japan) | Sepsis-induced DIC | 44.4% | N/A | DIC Resolution Rate | - |
| Post-marketing Surveillance (Japan) | Sepsis-induced DIC | 66.0% | N/A | 28-day Survival Rate | - |
| Meta-analysis | Sepsis-induced DIC | Reduced mortality | Placebo/No treatment | Mortality | Odds Ratio: 0.54 (95% CI: 0.42-0.71) |
| Meta-analysis | Sepsis-induced DIC | Improved resolution | Placebo/No treatment | DIC Resolution | Odds Ratio: 2.88 (95% CI: 1.83-4.52) |
Table 2: Safety Profile of this compound in Sepsis-Induced DIC
| Study Type/Name | Patient Population | Treatment Group (this compound) | Control Group | Outcome | Result |
| Phase 3 Trial (SCARLET) | Severe sepsis with coagulopathy | 5.8% (23/396) | 4.0% (16/404) | Serious Major Bleeding | No significant difference |
| Post-marketing Surveillance (Japan) | Sepsis-induced DIC | 5.5% | N/A | Bleeding Adverse Drug Reactions | - |
| Meta-analysis | Sepsis-induced DIC | No significant difference | Placebo/No treatment | Bleeding Complications | Odds Ratio: 0.92 (95% CI: 0.66-1.28) |
Table 3: Preclinical Efficacy of this compound in a Murine Sepsis Model (LPS-induced)
| Cytokine | Control (LPS only) | This compound Treatment |
| TNF-α (pg/mL) | 977 ± 149 | Significantly suppressed at 3h (p<0.01) |
| HMGB1 | Increased | Significantly suppressed at 9-12h |
| IL-6 (in peritoneal fluid) | Increased | Suppressed at 6-9h |
| MCP-1 (in peritoneal fluid) | Increased | Suppressed at 6-9h |
Key Signaling Pathways
The multifaceted mechanism of action of this compound involves the modulation of several critical signaling pathways in sepsis.
References
Thrombomodulin Alfa Signaling in Endothelial Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombomodulin (TM), a transmembrane glycoprotein predominantly expressed on the surface of vascular endothelial cells, is a critical regulator of hemostasis and inflammation.[1][2] Recombinant human soluble thrombomodulin (thrombomodulin alfa, rTM) is a therapeutic agent that mirrors the anticoagulant and anti-inflammatory functions of its endogenous counterpart.[3][4] This technical guide provides a comprehensive overview of the core signaling mechanisms of this compound in endothelial cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.
This compound exerts its multifaceted effects through both Activated Protein C (APC)-dependent and -independent pathways. Its interaction with thrombin is central to its function, leading to the activation of Protein C and subsequent downstream anticoagulant and cytoprotective effects.[5][6] Furthermore, the lectin-like domain of thrombomodulin possesses intrinsic anti-inflammatory properties, independent of APC generation.[7] Recent evidence also highlights the role of the cytoplasmic domain of TM in maintaining endothelial quiescence through the PTEN/AKT signaling axis.[8]
This guide will delve into these signaling cascades, presenting a clear and structured synthesis of the current scientific understanding for researchers and professionals in drug development.
Core Signaling Pathways
This compound's engagement with endothelial cells initiates a cascade of signaling events that collectively contribute to the maintenance of vascular homeostasis and the attenuation of inflammatory and thrombotic insults. These can be broadly categorized into APC-dependent and APC-independent mechanisms.
APC-Dependent Signaling
The classical and most well-understood function of thrombomodulin is its role as a cofactor for the thrombin-mediated activation of Protein C.[9]
-
Formation of the Thrombin-Thrombomodulin Complex: this compound binds to thrombin, which alters the substrate specificity of thrombin away from procoagulant targets like fibrinogen and platelets.[5][6]
-
Activation of Protein C: The thrombin-thrombomodulin alfa complex efficiently converts Protein C (PC) to Activated Protein C (APC), a process significantly enhanced by the presence of the Endothelial Protein C Receptor (EPCR).[9]
-
Anticoagulant Effects: APC, in conjunction with its cofactor Protein S, proteolytically inactivates coagulation factors Va and VIIIa, thereby downregulating thrombin generation.[5]
-
Cytoprotective and Anti-inflammatory Signaling: APC binds to EPCR and activates Protease-Activated Receptor 1 (PAR1) on endothelial cells. This signaling pathway is distinct from thrombin-mediated PAR1 activation and leads to anti-inflammatory and cytoprotective responses, including the suppression of apoptosis and the stabilization of the endothelial barrier.[5]
APC-Independent Signaling
This compound also exerts direct effects on endothelial cells that are independent of Protein C activation, primarily through its N-terminal lectin-like domain.
-
Inhibition of Inflammatory Signaling: The lectin-like domain of thrombomodulin can directly suppress inflammatory signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in response to inflammatory stimuli.[7]
-
Modulation of Leukocyte Adhesion: By downregulating the expression of adhesion molecules on the endothelial cell surface, the lectin-like domain of this compound can reduce the adhesion and transmigration of leukocytes, a key step in the inflammatory process.[7]
-
Regulation of Endothelial Quiescence via the Cytoplasmic Domain: The cytoplasmic tail of thrombomodulin plays a crucial role in maintaining endothelial cell quiescence by regulating the PTEN/AKT signaling pathway.[8] Deletion of the TM gene leads to increased AKT phosphorylation and a pro-inflammatory endothelial phenotype.[8][10]
Signaling Pathway Diagrams
Quantitative Data on this compound's Effects
The following tables summarize key quantitative findings from in vitro and in vivo studies on the effects of this compound on endothelial cells.
| Parameter | Treatment | Cell Type | Effect | Reference |
| Thrombin Generation (Peak Height) | This compound | Human Plasma | IC50: 0.77 µg/mL | [11] |
| Thrombin Generation (ETP) | This compound | Human Plasma | IC50: 0.66 µg/mL | [11] |
| Prostacyclin Synthesis | 10 nmol/L Thrombin + TMD1-105 | HUVECs | IC50: 10 nmol/L | [3] |
| Prostacyclin Synthesis | 10 nmol/L Thrombin + TMD1-75 | HUVECs | IC50: 100 nmol/L | [3] |
| Endothelial Permeability | 100 nmol/L Thrombin | HUVECs | Increase from 0.125 to 0.380 µL/min | [3] |
| Endothelial Permeability | 100 nmol/L Thrombin + 600 nmol/L TMD1-105 | HUVECs | Reduced to 0.142 µL/min | [3] |
| AKT Phosphorylation (Ser473) | Ang1 (500 ng/ml) | TM-deficient ECs | Increased phosphorylation compared to WT | [8] |
| ICAM-1 & E-selectin Expression | 1 ng/mL TNF-α | TM-deficient ECs | Significantly enhanced expression | [10] |
| Leukocyte Adhesion | 1 ng/mL TNF-α | TM-deficient ECs | Increased adhesion of HL-60 cells | [10] |
HUVECs: Human Umbilical Vein Endothelial Cells; ETP: Endogenous Thrombin Potential; IC50: half maximal inhibitory concentration; TMD: Thrombomodulin Domain; WT: Wild Type; ECs: Endothelial Cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound signaling in endothelial cells.
Endothelial Cell Culture and Treatment
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line. Culture HUVECs in EGM-2 media supplemented with 5% CO2 at 37°C.[12] Use cells between passages 2 and 5 for experiments to ensure consistency.[12]
-
Treatment:
-
For studies investigating the effects of this compound on thrombin-induced activation, pre-incubate HUVEC monolayers with desired concentrations of recombinant this compound (e.g., TMD1-105 at 600 nmol/L) for a specified time before stimulating with thrombin (e.g., 100 nmol/L).[3]
-
For experiments on inflammatory responses, endothelial cells can be stimulated with agents like TNF-α (e.g., 1-20 ng/mL) or LPS.[10][13]
-
Western Blot Analysis for AKT Phosphorylation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies against phospho-AKT (e.g., Ser473 or Thr308) and total AKT overnight at 4°C.[8][15]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]
-
Quantification: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.[14]
NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect endothelial cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.[17][18]
-
Treatment: After 24-48 hours, treat the transfected cells with this compound and/or an inflammatory stimulus (e.g., TNF-α).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[18][19]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Endothelial Permeability Assay (Transwell Assay)
-
Cell Seeding: Seed endothelial cells onto the apical side of Transwell inserts (e.g., 0.4 µm pore size) and culture until a confluent monolayer is formed (typically 2-4 days).[20][21]
-
Treatment: Pre-treat the endothelial monolayer with this compound, followed by the addition of a permeability-inducing agent (e.g., thrombin or TNF-α) to the apical chamber.[20]
-
Permeability Measurement:
-
FITC-Dextran Method: Add FITC-dextran (e.g., 40 kDa) to the apical chamber and incubate for a defined period (e.g., 30 minutes to 24 hours).[21][22] Collect samples from the basolateral chamber and measure the fluorescence intensity using a fluorescence plate reader.[21][22]
-
Transendothelial Electrical Resistance (TEER): Measure the electrical resistance across the endothelial monolayer at various time points using a TEER measurement system. A decrease in TEER indicates increased permeability.[21]
-
-
Data Analysis: Calculate the relative permeability by comparing the fluorescence or TEER values of treated samples to control samples.
Experimental Workflow Diagram
References
- 1. This compound attenuates thrombin-induced leakage of antithrombin through suppression of endothelial vascular hyperpermeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Recombinant human thrombomodulin attenuates human endothelial cell activation by human thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombomodulin and the vascular endothelium: insights into functional, regulatory, and therapeutic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombomodulin: A key regulator of intravascular blood coagulation, fibrinolysis, and inflammation, and a treatment for disseminated intravascular coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coagulation - Wikipedia [en.wikipedia.org]
- 7. Thrombomodulin: A multifunctional receptor modulating the endothelial quiescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombomodulin regulates PTEN/AKT signaling axis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thrombomodulin is essential for maintaining quiescence in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Differentiation of this compound and Activated Protein C on Coagulation and Fibrinolysis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasome inhibitors enhance endothelial thrombomodulin expression via induction of Krüppel-like transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benefit Profile of this compound Combined with Antithrombin Concentrate in Patients with Sepsis-Induced Disseminated Intravascular Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the Phosphatidylinositol 3-Kinase/Protein Kinase Akt Pathway Mediates Nitric Oxide-Induced Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Involvement of Akt and endothelial nitric oxide synthase in ventilation-induced neutrophil infiltration: a prospective, controlled animal experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bowdish.ca [bowdish.ca]
- 18. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 20. cellbiologics.net [cellbiologics.net]
- 21. benchchem.com [benchchem.com]
- 22. Endothelial paracellular permeability assay [protocols.io]
A Technical Guide to Preclinical Studies of Thrombomodulin Alfa in Disseminated Intravascular Coagulation (DIC)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Disseminated Intravascular Coagulation (DIC) is a life-threatening syndrome characterized by systemic activation of coagulation, leading to microvascular thrombi, subsequent organ dysfunction, and consumption of clotting factors, which can result in severe bleeding. Thrombomodulin alfa (TM-α), a recombinant human soluble thrombomodulin, has emerged as a key therapeutic agent. It modulates coagulation and inflammation, offering a multi-faceted approach to managing DIC. This technical guide provides an in-depth review of the preclinical data that form the basis of our understanding of TM-α's efficacy and mechanism of action in DIC. We detail its molecular interactions, summarize quantitative findings from key in vitro and in vivo studies, and outline the experimental protocols used in its evaluation.
Mechanism of Action of this compound
Thrombomodulin is a transmembrane glycoprotein on endothelial cells that plays a critical role in regulating hemostasis and inflammation.[1] The recombinant form, TM-α, leverages these natural functions. Its mechanism is not limited to a single pathway but involves a coordinated regulation of coagulation and inflammation.
-
Anticoagulant Effects: TM-α binds to thrombin, which alters thrombin's substrate specificity. This binding inhibits thrombin's procoagulant activities, such as cleaving fibrinogen and activating platelets.[2] Crucially, the thrombin-TM-α complex becomes a potent activator of Protein C.[3][4] Activated Protein C (APC), along with its cofactor Protein S, inactivates coagulation factors Va and VIIIa, thereby significantly downregulating further thrombin generation.[1][4]
-
Antifibrinolytic and Anti-inflammatory Roles: The thrombin-TM-α complex also activates Thrombin-Activatable Fibrinolysis Inhibitor (TAFI).[4][5] Activated TAFI (TAFIa) helps to modulate fibrinolysis. Furthermore, TM-α possesses a lectin-like domain that exerts direct anti-inflammatory effects, independent of its anticoagulant functions, by binding to molecules like high-mobility group box 1 (HMGB1).[6]
Experimental Protocols for Preclinical Evaluation
Standardized animal models are crucial for evaluating the efficacy of therapeutic agents for DIC. The most common models involve the administration of bacterial endotoxin (lipopolysaccharide, LPS) or tissue factor (TF) to induce a state that mimics human DIC.[7]
General Experimental Workflow
A typical preclinical study to assess TM-α in a DIC model follows a structured workflow. This ensures reproducibility and allows for the comprehensive evaluation of the agent's effects on coagulation, inflammation, and organ integrity.
References
- 1. Thrombomodulin: A key regulator of intravascular blood coagulation, fibrinolysis, and inflammation, and a treatment for disseminated intravascular coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombomodulin in disseminated intravascular coagulation and other critical conditions—a multi-faceted anticoagulant protein with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on hemostatic parameters in disseminated intravascular coagulation: Post hoc analysis of a phase 3 randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombomodulin: A key regulator of intravascular blood coagulation, fibrinolysis, and inflammation, and a treatment for disseminated intravascular coagulation [jstage.jst.go.jp]
- 5. Pharmacological Differentiation of this compound and Activated Protein C on Coagulation and Fibrinolysis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on Disseminated Intravascular Coagulation in Patients with Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of DIC and their relevance to human DIC: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thrombomodulin Alfa (THBD) Gene Expression and Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms governing the expression and regulation of the thrombomodulin gene (THBD). Thrombomodulin is a critical endothelial receptor that plays a pivotal role in maintaining vascular thromboresistance. Its expression is tightly controlled by a complex interplay of transcriptional, post-transcriptional, and epigenetic factors in response to physiological and pathological stimuli. Understanding these regulatory networks is essential for developing novel therapeutic strategies targeting vascular health and disease.
Gene and Protein Overview
The human THBD gene is an intronless gene located on chromosome 20p11.21.[1][2] It encodes thrombomodulin (also known as CD141 or BDCA-3), a single-chain transmembrane glycoprotein predominantly expressed on the surface of vascular endothelial cells.[3]
Protein Structure: Thrombomodulin is a multidomain protein consisting of:
-
N-terminal C-type lectin-like domain: Exhibits anti-inflammatory properties by binding and sequestering inflammatory molecules.[4][5]
-
Six tandem epidermal growth factor (EGF)-like domains: The 4th, 5th, and 6th domains are crucial for binding thrombin.[4]
-
A Serine/Threonine-rich spacer region: Heavily O-glycosylated, extending the functional domains from the cell surface.
-
A single transmembrane domain: Anchors the protein to the endothelial cell membrane.
-
A short C-terminal cytoplasmic tail. [4]
Core Function: The primary function of thrombomodulin is to act as a cofactor for thrombin.[3] Upon forming a 1:1 complex with thrombin, thrombomodulin fundamentally alters thrombin's substrate specificity. It inhibits thrombin's procoagulant functions (like cleaving fibrinogen) and transforms it into a potent activator of the anticoagulant Protein C pathway.[6][7] Activated Protein C (APC), along with its cofactor Protein S, proteolytically inactivates coagulation factors Va and VIIIa, thereby powerfully suppressing further thrombin generation.[6][7]
Transcriptional Regulation of the THBD Gene
The expression of THBD is meticulously controlled at the transcriptional level, governed by a specific promoter architecture and the interplay of various transcription factors.
Promoter Structure and Basal Transcription
The THBD gene promoter contains two primary transcriptional start sites.[8] A key region essential for basal transcriptional activity is located between positions -72 and -29 relative to the start site.[8] Constitutive expression in endothelial cells is largely driven by the binding of Ets family transcription factors to tandem Ets binding sites within the promoter.[6][9] Other transcription factors implicated in basal expression include Sp1 and Krüppel-like factors (KLFs).[1][7]
Repression by Inflammatory Stimuli
Inflammatory mediators, particularly cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1) , are potent repressors of THBD gene expression.[6][10] This downregulation is a critical mechanism linking inflammation and thrombosis.
The repression is mediated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][11] Interestingly, the THBD promoter lacks a classic NF-κB binding site.[9][12] Instead of direct binding, the activated NF-κB (p65/p50 heterodimer) translocates to the nucleus and indirectly represses THBD transcription through a mechanism of coactivator competition. NF-κB competes with Ets factors for limited pools of the essential transcriptional coactivator p300/CBP .[6][11] This sequestration of p300 by NF-κB prevents its association with the Ets factors bound to the THBD promoter, leading to a shutdown of transcription.[6][11]
Induction by Physiological and Pharmacological Stimuli
Conversely, certain stimuli can upregulate THBD expression, promoting an anticoagulant and anti-inflammatory endothelial phenotype.
-
Laminar Shear Stress: Blood flow-associated hemodynamic forces are a primary physiological regulator.[12] Sustained laminar shear stress, the frictional force of flowing blood, induces THBD expression.[13] This effect is mediated by the induction of Krüppel-like Factor 2 (KLF2) , a key transcription factor that promotes the expression of several atheroprotective genes, including THBD.[7][14]
-
Pharmacological Agents:
Epigenetic and Post-Transcriptional Regulation
Beyond transcription factor activity, THBD expression is also controlled by epigenetic modifications and post-transcriptional events.
-
DNA Methylation: Aberrant hypermethylation of the THBD promoter CpG islands is associated with gene silencing. This has been observed in pathological conditions such as high altitude-induced deep vein thrombosis and Helicobacter pylori-related gastritis.[15] Disturbed blood flow can also promote changes in DNA methylation patterns, contributing to endothelial dysfunction.[16]
-
Histone Modifications: Repressive histone modifications can also silence THBD. For example, the JNK-ATF-2 signaling pathway can recruit histone deacetylase 4 (HDAC4) to the THBD promoter, leading to transcriptional repression.[15]
-
Post-transcriptional Regulation:
-
mRNA Stability: The THBD mRNA transcript is inherently unstable, with a reported half-life of approximately 3 hours.[10] This instability means that transcriptional inhibition (e.g., by TNF-α) leads to a rapid loss of mRNA and a subsequent decline in protein synthesis.
-
MicroRNAs (miRNAs): These small non-coding RNAs can bind to the 3'-untranslated region (3'-UTR) of the THBD mRNA, leading to translational repression and gene silencing.[12] This represents another layer of fine-tuning for thrombomodulin expression.
-
Quantitative Data Summary
The following tables summarize key quantitative findings regarding the regulation of THBD expression.
Table 1: Key Regulators of THBD Gene Expression
| Regulator | Type | Effect on THBD Expression | Mechanism | Reference(s) |
|---|---|---|---|---|
| Transcription Factors | ||||
| Ets Family | Activator | Constitutive Expression | Direct binding to promoter | [6],[9] |
| KLF2 / KLF4 | Activator | Induction | Direct binding to promoter | [7],[4] |
| NF-κB | Repressor | Repression | Indirect; competition for p300/CBP | [6],[12],[11] |
| JNK-ATF-2 | Repressor | Repression | Recruits HDAC4 to promoter | [15] |
| Epigenetic Marks | ||||
| Promoter Methylation | Repressor | Silencing | Prevents transcription factor binding | [15],[16] |
| Histone Deacetylation | Repressor | Silencing | Chromatin compaction |[15] |
Table 2: Effect of External Stimuli on THBD mRNA Expression
| Stimulus | Cell Type | Change in mRNA Level | Reference(s) |
|---|---|---|---|
| TNF-α (1.0 nmol/L) | Human/Bovine Endothelial Cells | ▼ 70% to 90% reduction within 4 hours | [10] |
| Laminar Shear Stress | Human Retinal Microvascular ECs | ▲ Up-regulated | [13] |
| Bortezomib (5 nmol/L) | HUVECs | ▲ 129 ± 15% of control | [7] |
| Hypoxia | Endothelial Cells | ▼ Down-regulated | [15] |
| Cyclic Strain | Aortic Endothelial Cells | ▼ Down-regulated |[15] |
Key Experimental Protocols
Investigating THBD gene regulation involves a variety of molecular biology techniques. Below are summarized methodologies for key assays.
Promoter Activity via Reporter Assays (e.g., Luciferase)
This technique measures the ability of a promoter region to drive gene expression.
Methodology:
-
Construct Generation: Clone the THBD promoter region (and various deletion mutants) into a plasmid vector upstream of a reporter gene (e.g., firefly luciferase).
-
Transfection: Introduce the reporter plasmid into cultured endothelial cells. A second plasmid expressing a different reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency.
-
Stimulation: Treat the transfected cells with stimuli of interest (e.g., TNF-α, shear stress, or vehicle control).
-
Cell Lysis: Lyse the cells to release the reporter proteins.
-
Luminometry: Measure the activity of both firefly and Renilla luciferase using a luminometer and specific substrates.
-
Analysis: Calculate the relative luciferase activity by normalizing the firefly signal to the Renilla signal. Compare the activity between different promoter constructs and treatment conditions to identify key regulatory regions.
Protein-DNA Interaction via Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if a specific protein (e.g., a transcription factor) binds to a specific genomic region (e.g., the THBD promoter) within intact cells.
Methodology:
-
Cross-linking: Treat live endothelial cells with formaldehyde to create covalent cross-links between DNA and any associated proteins.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-p65 for NF-κB, or anti-p300). The antibody-protein-DNA complexes are captured using protein A/G-coated magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating. Degrade proteins with proteinase K.
-
DNA Purification: Purify the precipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers designed to amplify the THBD promoter region. An enrichment of this DNA in the immunoprecipitated sample compared to a negative control (e.g., IgG antibody) indicates that the protein of interest was bound to the promoter in vivo.
mRNA Quantification via Quantitative Real-Time PCR (qPCR)
qPCR is a highly sensitive method for measuring the abundance of specific mRNA transcripts.
Methodology:
-
Cell Culture and Treatment: Culture endothelial cells and expose them to the desired experimental conditions (e.g., time course with TNF-α).
-
RNA Extraction: Isolate total RNA from the cells using a column-based kit or phenol-chloroform extraction. Ensure RNA is high quality and free of genomic DNA contamination (often includes a DNase treatment step).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (oligo(dT), random hexamers, or gene-specific).
-
qPCR Reaction: Set up the qPCR reaction in a specialized thermal cycler. The reaction mix includes the cDNA template, primers specific for THBD, a DNA polymerase, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe that binds to the amplified DNA.
-
Amplification and Detection: The thermal cycler amplifies the target sequence. Fluorescence is measured at each cycle, and the cycle at which the signal crosses a detection threshold (Ct value) is recorded.
-
Analysis: The Ct value is inversely proportional to the initial amount of target mRNA. Normalize the THBD Ct values to those of a stably expressed housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative change in expression (e.g., using the ΔΔCt method) between treated and control samples.[17]
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. THBD thrombomodulin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Thrombomodulin - Wikipedia [en.wikipedia.org]
- 4. Thrombomodulin: A multifunctional receptor modulating the endothelial quiescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Transcriptional regulation of the thrombomodulin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. ashpublications.org [ashpublications.org]
- 11. Regulation of endothelial thrombomodulin expression by inflammatory cytokines is mediated by activation of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thrombomodulin and the vascular endothelium: insights into functional, regulatory, and therapeutic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of shear stress on the gene expressions of endothelial nitric oxide synthase, endothelin-1, and thrombomodulin in human retinal microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanical regulation of epigenetics in vascular biology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. THBD thrombomodulin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Scholars@Duke publication: Flow-Dependent Epigenetic DNA Methylation in Endothelial Gene Expression and Atherosclerosis. [scholars.duke.edu]
- 17. Protocols on Regulation of Gene Expression | Springer Nature Experiments [experiments.springernature.com]
The Core Interaction: A Technical Guide to Thrombomodulin Alfa and Thrombin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical interaction between Thrombomodulin alfa (TM-α), a recombinant form of human soluble thrombomodulin, and thrombin. Understanding this interaction is fundamental to appreciating the multifaceted anticoagulant, anti-inflammatory, and cytoprotective effects of TM-α, a therapeutic agent approved for the treatment of disseminated intravascular coagulation (DIC). This document delves into the molecular mechanisms, quantitative biophysical parameters, and key experimental methodologies that underpin our current knowledge in this field.
Molecular Mechanism of Action
This compound's primary mechanism of action revolves around its ability to bind to thrombin, a key enzyme in the coagulation cascade. This binding fundamentally alters thrombin's substrate specificity, converting it from a procoagulant to an anticoagulant enzyme.[1][2] The core of this transformation is the formation of the TM-α/thrombin complex, which then efficiently activates Protein C.[3][4]
Activated Protein C (APC), in the presence of its cofactor Protein S, proteolytically inactivates Factors Va and VIIIa, two critical components of the prothrombinase and tenase complexes, respectively.[3][5] This targeted degradation significantly dampens the amplification of the coagulation cascade, thereby exerting a potent anticoagulant effect.
Beyond its anticoagulant properties, the TM-α/thrombin complex also plays a role in modulating inflammation and fibrinolysis. It activates Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), which in its active form (TAFIa) attenuates fibrinolysis.[3] Furthermore, TM-α has demonstrated anti-inflammatory effects by inhibiting the generation of inflammatory mediators and leukocyte adhesion.[6][7]
Quantitative Data on this compound-Thrombin Interaction
The interaction between this compound and thrombin has been extensively characterized using various biophysical and biochemical techniques. The following tables summarize key quantitative data from published studies.
Table 1: Binding Affinity and Kinetics of the Thrombomodulin-Thrombin Interaction
| Parameter | Value | Method | Species | Reference |
| Dissociation Constant (Kd) | 0.7 nM | Kinetic Analysis | Rabbit | [8][9] |
| Dissociation Constant (Kd) | 4.9 nM | Surface Plasmon Resonance | Human | |
| Dissociation Constant (KD) | 6.7 nM, 75 nM | Surface Plasmon Resonance | Human | [10] |
| Association Rate Constant (ka) | 6.7 x 106 M-1s-1 | Surface Plasmon Resonance | Human | |
| Dissociation Rate Constant (kd) | 0.033 s-1 | Surface Plasmon Resonance | Human | |
| Inhibition Constant (Kis) | 0.5 nM | Kinetic Analysis (Fibrinopeptide A hydrolysis) | Bovine |
Table 2: Kinetic Parameters of Protein C Activation by the Thrombin-Thrombomodulin Complex
| Parameter | Value (in the presence of TM) | Method | Species | Reference |
| Michaelis Constant (Km) | 8-fold decrease | Kinetic Assay | Bovine | [11] |
| Catalytic Rate Constant (kcat) | 200-fold increase | Kinetic Assay | Bovine | [11] |
Table 3: Effect of Thrombomodulin on Thrombin's Activity Towards Other Substrates
| Substrate | Effect of Thrombomodulin | Quantitative Change | Method | Reference |
| Tripeptidyl p-nitroanilide substrates | Increased affinity | 20-30% decrease in Km | Enzyme Kinetics | [8][9] |
| Fibrinogen | Competitive Inhibition | Kis = 0.5 nM | Fibrinopeptide Release Assay | |
| Factor V | Inhibition of activation | >99% inhibition | Clotting Assay | [5] |
| Antithrombin III | 4-fold stimulation of inactivation rate | Kinetic Analysis | Rabbit | [8][9] |
Table 4: Clinical Efficacy of this compound in Disseminated Intravascular Coagulation (DIC)
| Parameter | TM-α Group | Control (Heparin) Group | Study Population | Reference |
| DIC Resolution Rate (Day 7) | 67.5% (27/40) | 55.6% (20/36) | Patients with infection-associated DIC | [12] |
| 28-Day Mortality Rate | 21.4% (9/42) | 31.6% (12/38) | Patients with infection-associated DIC | [12] |
| DIC Resolution Rate | 34.0% | N/A | Patients with DIC associated with solid tumors | [4] |
| 28-Day Survival Rate | 64.1% | N/A | Patients with infection-associated DIC (Post-marketing) | [13] |
| 28-Day Survival Rate | 70.7% | N/A | Patients with hematological malignancy-associated DIC (Post-marketing) | [13] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the TM-α and thrombin interaction.
Methodology:
-
Immobilization: One of the interacting partners, typically thrombin, is immobilized on a sensor chip surface. This can be achieved through various chemistries, such as amine coupling.
-
Analyte Injection: A solution containing this compound at various concentrations is flowed over the sensor surface.
-
Detection: The binding of TM-α to the immobilized thrombin is detected in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the change in mass. This is recorded as a sensorgram (response units vs. time).
-
Data Analysis: The association phase of the sensorgram is fitted to a kinetic model to determine ka. The dissociation phase, where buffer is flowed over the chip to allow the complex to dissociate, is fitted to determine kd. The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.[10]
Protein C Activation Assay (Chromogenic)
Objective: To measure the ability of the TM-α/thrombin complex to activate Protein C.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a known concentration of Protein C, this compound, and thrombin in a suitable buffer.[14]
-
Activation: The mixture is incubated at 37°C to allow the TM-α/thrombin complex to form and activate Protein C to APC.[14][15]
-
Stopping the Reaction: The activation reaction is stopped at specific time points by adding a potent thrombin inhibitor, such as antithrombin in the presence of heparin, which does not inhibit APC.[14]
-
APC Activity Measurement: A chromogenic substrate specific for APC is added to the mixture. The cleavage of the substrate by APC results in the release of a chromophore, which can be measured spectrophotometrically at a specific wavelength (e.g., 405 nm).[14]
-
Quantification: The rate of color development is proportional to the concentration of APC generated. A standard curve using known concentrations of APC is used to quantify the amount of APC produced in the experimental samples.[16]
Anticoagulant Activity Assay (e.g., Activated Partial Thromboplastin Time - aPTT)
Objective: To assess the overall anticoagulant effect of this compound on the intrinsic and common pathways of coagulation.
Methodology:
-
Sample Preparation: Platelet-poor plasma is incubated with various concentrations of this compound.
-
Activation: An activator of the intrinsic pathway (e.g., silica, kaolin) and phospholipids (cephalin) are added to the plasma and incubated for a specified time at 37°C.[17]
-
Clot Initiation: Calcium chloride is added to initiate the coagulation cascade.[18]
-
Clot Detection: The time taken for a fibrin clot to form is measured using an automated or manual coagulometer.
-
Data Analysis: The prolongation of the clotting time in the presence of this compound, compared to a control without the drug, indicates its anticoagulant activity.
Signaling Pathways and Logical Relationships
The interaction between this compound and thrombin initiates a cascade of events with significant physiological consequences. The following diagrams, generated using the DOT language, illustrate these complex relationships.
References
- 1. Anti-inflammatory and anti-fibrinolytic effects of this compound through carboxypeptidase B2 in the presence of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Benefit Profile of this compound Combined with Antithrombin Concentrate in Patients with Sepsis-Induced Disseminated Intravascular Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Complex formation between thrombin and thrombomodulin inhibits both thrombin-catalyzed fibrin formation and factor V activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombomodulin induces anti-inflammatory effects by inhibiting the rolling adhesion of leukocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thrombomodulin: A Bifunctional Modulator of Inflammation and Coagulation in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of thrombomodulin on the kinetics of the interaction of thrombin with substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of thrombomodulin on the kinetics of the interaction of thrombin with substrates and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on complex formation between recombinant human thrombomodulin fragment and thrombin using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thrombomodulin increases the rate of thrombin inhibition by BPTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in the treatment of infectious patients complicated by disseminated intravascular coagulation: subanalysis from the phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of recombinant soluble thrombomodulin (this compound) on disseminated intravascular coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thrombomodulin binding selects the catalytically active form of thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simplified PTT-based protein C activity assay using the thrombin-thrombomodulin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. myadlm.org [myadlm.org]
- 18. coachrom.com [coachrom.com]
Thrombomodulin Alfa in Animal Models of Inflammation: A Technical Guide
Introduction
Thrombomodulin (TM) is a transmembrane glycoprotein primarily expressed on the surface of vascular endothelial cells. It plays a pivotal role in maintaining vascular homeostasis through its anticoagulant, anti-inflammatory, and anti-fibrinolytic properties[1][2]. Thrombomodulin alfa (also referred to as recombinant human soluble thrombomodulin, rhTM, or ART-123) is a genetically engineered, soluble form of human thrombomodulin, developed to harness these therapeutic effects[3][4]. While its primary clinical application is in the treatment of disseminated intravascular coagulation (DIC), extensive preclinical research in animal models has illuminated its significant potential in mitigating a broad spectrum of inflammatory conditions[2][3].
This technical guide provides an in-depth overview of the use of this compound in animal models of inflammation. It summarizes key quantitative data, details common experimental protocols, and visualizes the core mechanisms and workflows for researchers, scientists, and drug development professionals in the field.
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through several distinct, yet interconnected, mechanisms. These actions are not solely dependent on its well-established anticoagulant function via the protein C pathway but also involve direct modulation of inflammatory mediators.
-
Protein C (PC) Pathway Activation : The classical mechanism involves TM alfa binding to thrombin. This complex is a potent activator of protein C, converting it to activated protein C (APC). APC, in turn, downregulates inflammatory cytokine production by inhibiting NF-κB nuclear translocation and exerts cytoprotective effects[3][5][6].
-
Lectin-like Domain Interactions : The N-terminal lectin-like domain of TM alfa can directly bind to and neutralize pro-inflammatory molecules. This includes pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and damage-associated molecular patterns (DAMPs) such as high-mobility group box 1 (HMGB1) protein[6][7]. By sequestering these molecules, TM alfa prevents their interaction with cellular receptors like TLR4/CD14, thereby dampening the downstream inflammatory cascade[3].
-
TAFI Activation : The thrombin-TM alfa complex also activates the thrombin-activatable fibrinolysis inhibitor (TAFI), also known as pro-carboxypeptidase B2 (pro-CPB2)[5][8]. Activated TAFI (TAFIa or CPB2) exhibits anti-inflammatory properties by inactivating complement components like C5a[8].
-
Inhibition of Leukocyte Adhesion : In vivo studies have demonstrated that TM alfa can inhibit the rolling adhesion of neutrophils to the vascular endothelium, a critical early step in the inflammatory response and tissue damage[9][10].
References
- 1. researchgate.net [researchgate.net]
- 2. Thrombomodulin and its role in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombomodulin: A key regulator of intravascular blood coagulation, fibrinolysis, and inflammation, and a treatment for disseminated intravascular coagulation [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. Thrombomodulin: A Bifunctional Modulator of Inflammation and Coagulation in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment effects of recombinant human soluble thrombomodulin in patients with severe sepsis: a historical control study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant Human Thrombomodulin Reduces Mortality and Acute Lung Injury Caused by Septic Peritonitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and anti-fibrinolytic effects of this compound through carboxypeptidase B2 in the presence of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thrombomodulin induces anti-inflammatory effects by inhibiting the rolling adhesion of leukocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recombinant thrombomodulin improves the visceral microcirculation by attenuating the leukocyte-endothelial interaction in a rat LPS model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thrombomodulin alfa ELISA in Plasma Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thrombomodulin (TM), also known as CD141, is a transmembrane protein predominantly expressed on the surface of endothelial cells. It plays a crucial role in the regulation of coagulation and inflammation.[1][2][3] The soluble form of thrombomodulin (sTM), which includes recombinant thrombomodulin alfa, can be found circulating in plasma and is considered a biomarker for endothelial dysfunction and injury.[4][5][6][7] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for the quantitative determination of this compound concentrations in plasma samples.[4][8][9] This document provides a detailed protocol for performing a sandwich ELISA for this compound in human plasma, along with relevant signaling pathway information and experimental workflows.
Principle of the Assay
The sandwich ELISA technique is employed for the quantitative measurement of this compound.[10][11] In this assay, a microtiter plate is pre-coated with a monoclonal antibody specific to human thrombomodulin.[11][12] When standards or plasma samples containing this compound are added to the wells, the thrombomodulin antigen binds to the immobilized antibody. Following an incubation period, any unbound substances are washed away. A second, biotin-conjugated antibody that also recognizes thrombomodulin is then added, creating a "sandwich" with the thrombomodulin molecule. After another wash step, streptavidin conjugated to horseradish peroxidase (HRP) is introduced, which binds to the biotinylated antibody.[10] A substrate solution, typically TMB (3,3’,5,5’-tetramethylbenzidine), is then added. The HRP enzyme catalyzes a color change, which is directly proportional to the amount of this compound captured in the well.[10][12] The reaction is terminated by the addition of a stop solution, and the optical density (OD) is measured spectrophotometrically at a specific wavelength (usually 450 nm).[10][11] The concentration of this compound in the samples is determined by comparing their OD values to a standard curve generated from known concentrations of recombinant human thrombomodulin.[10]
Quantitative Data Summary
The following table summarizes typical quantitative data for commercially available this compound ELISA kits. Note that these values can vary between different manufacturers and kit lots.
| Parameter | Typical Value Range |
| Detection Range | 31.2 - 4000 pg/mL[11] |
| Sensitivity | 3 - 37.5 pg/mL[11][13] |
| Sample Type | Serum, Plasma (Citrate, EDTA, Heparin)[11][12][14][15] |
| Recommended Sample Dilution | 1:2 or as determined by preliminary testing[12] |
| Intra-Assay Precision (CV%) | < 10%[11][15] |
| Inter-Assay Precision (CV%) | < 10%[11][15] |
Thrombomodulin Signaling Pathway
Thrombomodulin is a key component of the protein C anticoagulant pathway, which is essential for controlling thrombosis and limiting inflammatory responses.[16] When thrombin binds to thrombomodulin on the endothelial cell surface, its procoagulant activities are inhibited.[1][16][17] This complex then activates Protein C to Activated Protein C (APC).[17][18][19] APC, along with its cofactor Protein S, inactivates coagulation factors Va and VIIIa, thereby down-regulating further thrombin generation.[16][17][20]
References
- 1. Thrombomodulin: A multifunctional receptor modulating the endothelial quiescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombomodulin: a multifunctional receptor modulating the endothelial quiescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombomodulin: A key regulator of intravascular blood coagulation, fibrinolysis, and inflammation, and a treatment for disseminated intravascular coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble thrombomodulin activity and soluble thrombomodulin antigen in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circulating Thrombomodulin: Release Mechanisms, Measurements, and Levels in Diseases and Medical Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Thrombomodulin is present in human plasma and urine. [jci.org]
- 7. Relationship between soluble thrombomodulin in plasma and coagulation or fibrinolysis in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Pharmacokinetics of Recombinant Human Soluble Thrombomodulin in Disseminated Intravascular Coagulation Patients with Acute Renal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elkbiotech.com [elkbiotech.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. abcam.com [abcam.com]
- 13. Human Thrombomodulin ELISA Kit (ab214029) | Abcam [abcam.com]
- 14. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 15. Human Thrombomodulin/BDCA-3 ELISA - Quantikine DTHBD0: R&D Systems [rndsystems.com]
- 16. The protein C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. researchgate.net [researchgate.net]
- 19. ashpublications.org [ashpublications.org]
- 20. THE PROTEIN C PATHWAY AND PATHOLOGICAL PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Thrombomodulin Alfa in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombomodulin alfa (TM-α), a recombinant form of human soluble thrombomodulin, is a key regulator of coagulation and inflammation.[1] It is a transmembrane glycoprotein primarily expressed on the surface of endothelial cells.[2] TM-α plays a crucial role in maintaining vascular homeostasis by converting procoagulant thrombin into an anticoagulant through the activation of the protein C pathway.[3] Given its therapeutic potential in conditions like disseminated intravascular coagulation (DIC) and sepsis, accurate quantification of TM-α in cell culture systems is paramount for research and drug development.[4] This document provides detailed application notes and protocols for the quantification of this compound in cell culture supernatants and cell lysates using common laboratory techniques.
Quantitative Data Summary
The following table summarizes representative quantitative data for thrombomodulin expression in cell culture, providing a baseline for experimental expectations.
| Cell Type | Experimental Condition | Method | Thrombomodulin Concentration/Expression | Reference |
| Mouse Liver (in vivo) | Bortezomib treatment (0 nmol/L) | Western Blot | ~1.0 (relative units) | [5] |
| Mouse Liver (in vivo) | Bortezomib treatment (10 nmol/L) | Western Blot | ~1.8 (relative units) | [5] |
| Bovine Aortic Endothelial Cells | Static culture | Northern Blot | 100% (relative mRNA level) | [6] |
| Bovine Aortic Endothelial Cells | Shear stress (15 dynes/cm²) for 9h | Northern Blot | 37% (relative mRNA level) | [6] |
| Bovine Aortic Endothelial Cells | Shear stress (36 dynes/cm²) for 9h | Northern Blot | 16% (relative mRNA level) | [6] |
Thrombomodulin Signaling Pathway
Thrombomodulin's primary function is to alter the substrate specificity of thrombin. Upon binding to thrombomodulin, thrombin's ability to cleave fibrinogen is inhibited. Instead, the thrombin-thrombomodulin complex becomes a potent activator of Protein C. Activated Protein C (APC), along with its cofactor Protein S, proteolytically inactivates coagulation factors Va and VIIIa, thereby downregulating thrombin generation.
Experimental Protocols
This section provides detailed protocols for the quantification of this compound using Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Flow Cytometry, as well as a functional activity assay.
Quantification of Soluble this compound by ELISA
This protocol provides a general procedure for a sandwich ELISA, which is a common method for quantifying soluble thrombomodulin in cell culture supernatants.[7] Specific details may vary depending on the commercial kit used.
Experimental Workflow: ELISA
Materials:
-
ELISA kit for human Thrombomodulin
-
Cell culture supernatant
-
Microplate reader
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (provided in kit or PBS with 1% BSA)
-
Stop solution (provided in kit)
-
Distilled or deionized water
Procedure:
-
Plate Preparation: Prepare the microplate pre-coated with anti-thrombomodulin capture antibody as per the kit instructions.
-
Standard and Sample Preparation:
-
Reconstitute the thrombomodulin standard as directed in the kit manual to create a stock solution.
-
Prepare a serial dilution of the standard in assay diluent to generate a standard curve.
-
Collect cell culture supernatant and centrifuge to remove cellular debris. Samples can be stored at -80°C for long-term storage.
-
-
Assay Procedure:
-
Add standards and samples to the appropriate wells in duplicate or triplicate.
-
Incubate the plate as per the kit's instructions (typically 1-2 hours at room temperature or 37°C).
-
Wash the wells multiple times with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate (typically 1 hour).
-
Wash the wells.
-
Add streptavidin-HRP conjugate to each well and incubate (typically 30 minutes).
-
Wash the wells.
-
Add TMB substrate solution to each well and incubate in the dark until color develops (typically 15-30 minutes).
-
Add the stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Analysis of Cellular this compound by Western Blot
Western blotting is used to detect and semi-quantify this compound protein in cell lysates.[8]
Experimental Workflow: Western Blot
Materials:
-
Cells cultured with or without treatment
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against thrombomodulin
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease inhibitors on ice for 30 minutes.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Incubate the membrane with the primary anti-thrombomodulin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to semi-quantify the relative amount of this compound. A loading control (e.g., beta-actin or GAPDH) should be used for normalization.
-
Cell Surface this compound Detection by Flow Cytometry
Flow cytometry is a powerful technique for analyzing the expression of thrombomodulin on the cell surface of individual cells.[11]
Experimental Workflow: Flow Cytometry
Materials:
-
Cultured cells
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)[12]
-
Fluorochrome-conjugated primary antibody against thrombomodulin or an unconjugated primary antibody with a corresponding fluorochrome-conjugated secondary antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension in ice-cold FACS buffer.
-
Count the cells and adjust the concentration to 1-5 x 10^6 cells/mL.[11]
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
(Optional but recommended) Block Fc receptors by incubating the cells with an Fc blocking solution for 10-15 minutes on ice.[12]
-
Add the fluorochrome-conjugated anti-thrombomodulin antibody or the primary antibody to the cells. An isotype control should be used in a separate tube.
-
Incubate for 30 minutes at 4°C in the dark.[11]
-
Wash the cells twice with FACS buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.[13]
-
If using an unconjugated primary antibody, resuspend the cells in FACS buffer containing the fluorochrome-conjugated secondary antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of thrombomodulin-positive cells and the mean fluorescence intensity, which is proportional to the amount of cell surface thrombomodulin.
-
This compound Functional Activity Assay: Protein C Activation
This assay measures the functional activity of this compound by quantifying its ability to act as a cofactor for thrombin in the activation of Protein C.[14]
Materials:
-
Source of this compound (e.g., cell lysate, purified protein)
-
Human thrombin
-
Human Protein C
-
Chromogenic substrate for Activated Protein C (APC)
-
Assay buffer (e.g., Tris-buffered saline)
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a microplate well, combine the this compound-containing sample, a known concentration of human Protein C, and the assay buffer.
-
-
Initiation of Reaction:
-
Add a fixed amount of human thrombin to each well to initiate the activation of Protein C.
-
-
Incubation:
-
Incubate the reaction mixture for a specific time at 37°C to allow for the formation of APC.
-
-
Measurement of APC Activity:
-
Add a chromogenic substrate specific for APC to each well.
-
The APC will cleave the substrate, resulting in a color change that can be measured spectrophotometrically.
-
-
Data Analysis:
-
Measure the rate of color development (change in absorbance over time) at the appropriate wavelength using a microplate reader.
-
The rate of substrate cleavage is directly proportional to the amount of active this compound in the sample. A standard curve can be generated using known concentrations of recombinant active this compound.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for the quantification of this compound in cell culture settings. The choice of method will depend on the specific research question, whether it is to measure the total cellular expression, the secreted soluble form, the cell surface presentation, or the biological activity. By following these detailed procedures, researchers and scientists can obtain reliable and reproducible data to advance our understanding of this compound's role in health and disease and to facilitate the development of novel therapeutics.
References
- 1. Facebook [cancer.gov]
- 2. Thrombomodulin: A multifunctional receptor modulating the endothelial quiescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Cofactor Activities of Endothelial Microparticle-Thrombomodulin with Liposomal Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benefit Profile of this compound Combined with Antithrombin Concentrate in Patients with Sepsis-Induced Disseminated Intravascular Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. scilit.com [scilit.com]
- 7. Circulating thrombomodulin as a novel endothelial cell marker: comparison of its behavior with von Willebrand factor and tissue-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Cell Surface Flow Cytometry Staining Protocol [protocols.io]
- 13. research.pasteur.fr [research.pasteur.fr]
- 14. Circulating Thrombomodulin: Release Mechanisms, Measurements, and Levels in Diseases and Medical Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Coagulation Assays Using Thrombomodulin Alfa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Thrombomodulin alfa (TM-α), a recombinant human soluble thrombomodulin, in various in vitro coagulation assays. Understanding the anticoagulant and antithrombotic properties of TM-α is crucial for research and development in thrombosis, hemostasis, and the treatment of conditions like Disseminated Intravascular Coagulation (DIC).
This compound's primary mechanism of action involves binding to thrombin, which transforms thrombin from a procoagulant into a potent activator of Protein C.[1][2] Activated Protein C (APC), in conjunction with its cofactor Protein S, proteolytically inactivates Factors Va and VIIIa, thereby downregulating thrombin generation.[3][4][5] Additionally, TM-α exhibits anti-inflammatory properties.[6]
Key In Vitro Coagulation Assays for this compound Evaluation
Several in vitro assays are instrumental in characterizing the pharmacological effects of this compound on coagulation and fibrinolysis. These include:
-
Thrombin Generation Assay (TGA): A global hemostasis assay that measures the dynamics of thrombin formation and inhibition, providing a comprehensive picture of the coagulation potential of a plasma sample.[3][7][8]
-
Activated Clotting Time (ACT) and Activated Partial Thromboplastin Time (APTT): Conventional clotting time assays used to assess the intrinsic and common pathways of coagulation.[9][10]
-
Thromboelastography (TEG): A method that provides a global assessment of whole blood hemostasis, from clot formation to fibrinolysis.[11]
-
Clot Lysis Time (CLT) Assay: Measures the time required for a clot to dissolve, providing insights into the fibrinolytic system.[11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various in vitro coagulation assays as reported in scientific literature.
Table 1: Effect of this compound on Thrombin Generation [11]
| Parameter | IC50 of this compound (µg/mL) |
| Peak Thrombin Height | 0.77 |
| Endogenous Thrombin Potential (ETP) | 0.66 |
| Prothrombin Fragment F1+2 | 1.25 |
Table 2: Effect of this compound on Clotting Times [11]
| Assay | Concentration of this compound (µg/mL) | Result |
| ACT | Up to 10 | Slight prolongation, no doubling of clotting time |
| APTT | Up to 10 | Slight prolongation, no doubling of clotting time |
Table 3: Effect of this compound on Thromboelastography (TEG) in Human Whole Blood [11]
| Concentration of TM-α (µg/mL) | Effect on R time, Angle, and MA |
| 0.1 | No effect |
| 1 | No effect |
| 10 | Trend towards prolonged R time and decreased angle and MA |
Table 4: Effect of this compound on Clot Lysis Time (CLT) in Human Plasma [11]
| Treatment | Result on Clot Lysis Time |
| This compound | Prolonged |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
Caption: Mechanism of this compound in downregulating thrombin generation.
Thrombin Generation Assay (TGA) Workflow
Caption: General workflow for a Thrombin Generation Assay with this compound.
Experimental Protocols
Protocol 1: Thrombin Generation Assay (TGA)
This protocol is based on the calibrated automated thrombogram method.[11][12]
1. Materials:
-
Citrated pooled human plasma (platelet-poor).
-
This compound (recombinant human soluble thrombomodulin).
-
PPP-Reagent (containing a low concentration of tissue factor and phospholipids).
-
FluCa-Kit (containing a fluorogenic thrombin substrate and calcium chloride).
-
Calibrated automated thrombogram platform or a fluorescence microplate reader.
-
96-well microplates.
2. Method:
-
Prepare different concentrations of this compound in a suitable buffer.
-
In a 96-well microplate, mix 80 µL of citrated plasma with 20 µL of the this compound solution (or vehicle control).
-
Incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.
-
Add 20 µL of the pre-warmed PPP-Reagent to each well to trigger coagulation.
-
Immediately add 20 µL of the pre-warmed FluCa-Kit to each well.
-
Place the microplate in the reader and monitor fluorescence generation over time (e.g., for 60 minutes) at 37°C.
-
Analyze the data using the appropriate software to generate a thrombogram and calculate parameters such as lag time, peak thrombin, endogenous thrombin potential (ETP), and time to peak.
Protocol 2: Activated Partial Thromboplastin Time (APTT) Assay
This protocol outlines a standard APTT assay to evaluate the effect of this compound.[11]
1. Materials:
-
Citrated pooled human plasma.
-
This compound.
-
APTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids).
-
0.025 M Calcium Chloride (CaCl2) solution.
-
Coagulometer.
2. Method:
-
Prepare various concentrations of this compound.
-
In a coagulometer cuvette, pre-warm 100 µL of citrated plasma mixed with a specific concentration of this compound (or vehicle control) to 37°C for a defined period (e.g., 3 minutes).
-
Add 100 µL of the pre-warmed APTT reagent to the plasma and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding 100 µL of pre-warmed 0.025 M CaCl2.
-
The coagulometer will automatically measure the time until clot formation.
-
Record the clotting time in seconds.
Protocol 3: Thromboelastography (TEG) Assay
This protocol describes a TEG assay to assess the global hemostatic effect of this compound in whole blood.[11]
1. Materials:
-
Citrated whole human blood.
-
This compound.
-
Tissue-type plasminogen activator (t-PA) (optional, for fibrinolysis assessment).
-
Reagents for initiating clotting (e.g., TriniCLOT) and recalcification (0.2 M CaCl2).
-
TEG 5000 system or similar thromboelastography analyzer.
2. Method:
-
Prepare different concentrations of this compound.
-
Add the desired concentration of this compound (and t-PA if applicable) to the citrated whole blood sample.
-
Place the blood sample into a TEG cup.
-
Initiate clotting using the appropriate reagent (e.g., TriniCLOT) and recalcify with 0.2 M CaCl2.
-
Start the TEG analysis and run for a sufficient duration to observe the entire clotting and lysis profile (e.g., 60 minutes or more).
-
The TEG analyzer will generate a tracing and calculate parameters including R time (time to clot initiation), K time (clotting time), angle (clot kinetics), and maximal amplitude (MA, clot strength). If t-PA is used, fibrinolysis parameters like LY30 (lysis at 30 minutes after MA) can also be determined.
References
- 1. Facebook [cancer.gov]
- 2. Thrombomodulin: A key regulator of intravascular blood coagulation, fibrinolysis, and inflammation, and a treatment for disseminated intravascular coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombomodulin: A Bifunctional Modulator of Inflammation and Coagulation in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of a novel recombinant human soluble thrombomodulin, ART-123 [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment effects of recombinant human soluble thrombomodulin in patients with severe sepsis: a historical control study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thrombin generation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thrombin generation assay - Wikipedia [en.wikipedia.org]
- 9. Pharmacological Differentiation of this compound and Activated Protein C on Coagulation and Fibrinolysis In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacological Differentiation of this compound and Activated Protein C on Coagulation and Fibrinolysis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound attenuates the procoagulant effect and cytotoxicity of extracellular histones through the promotion of protein C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Administration of Thrombomodulin alfa in Mouse Models
Introduction
Thrombomodulin alfa (also known as recombinant human soluble thrombomodulin, rhTM, or ART-123) is a therapeutic agent investigated for its anticoagulant and anti-inflammatory properties.[1][2] It is a recombinant form of the extracellular domain of human thrombomodulin.[3] In preclinical research, mouse models are essential for evaluating the efficacy and mechanism of action of this compound in various pathological conditions, particularly those involving coagulation and inflammation, such as disseminated intravascular coagulation (DIC), sepsis, and ischemia-reperfusion injury.[4][5][6]
Mechanism of Action
This compound exerts its effects through several mechanisms:
-
Anticoagulant Activity : The primary anticoagulant function involves binding to thrombin. This binding accomplishes two things: it directly inhibits thrombin's procoagulant activities (like converting fibrinogen to fibrin) and it changes thrombin's substrate specificity. The Thrombomodulin-thrombin complex becomes a potent activator of Protein C. Activated Protein C (APC), along with its cofactor Protein S, proteolytically inactivates coagulation Factors Va and VIIIa, which significantly reduces further thrombin generation.[7][8][9][10]
-
Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties that can be both dependent and independent of APC activation.[7][11]
-
APC-dependent : APC can downregulate the production of inflammatory cytokines by inhibiting NF-κB signaling.[7]
-
APC-independent : The lectin-like domain of thrombomodulin can bind to and sequester pro-inflammatory molecules like high-mobility group box 1 (HMGB1), preventing them from activating inflammatory pathways.[7][12] It also inhibits the rolling adhesion of leukocytes (neutrophils) to the vascular endothelium, a key step in inflammatory cell recruitment.[13][14]
-
Signaling Pathway Visualization
The core anticoagulant pathway of this compound is depicted below.
Quantitative Data Summary
The administration of this compound in mouse models varies depending on the specific disease model and research question. The following table summarizes dosages and routes from several studies.
| Mouse Model | This compound Dose (per mouse or kg) | Route of Administration | Key Findings & Outcomes |
| Histone-Induced Lethal Thromboembolism | 40, 80, or 110 µg/g (equivalent to mg/kg) | Intravenous (IV), bolus | Pre-treatment prevented histone-induced thrombocytopenia and suppressed the formation of VWF-rich thrombi.[15] |
| Hepatic Ischemia-Reperfusion Injury (IRI) | 1 mg/kg | Intravenous (IV) | Attenuated liver injury, decreased accumulation of macrophages and neutrophils, and depressed expression of adhesion molecules.[6] |
| Calcium Chloride-Induced Abdominal Aortic Aneurysm (AAA) | 1 mg/kg/day | Intraperitoneal (IP) | Suppressed levels of pro-inflammatory cytokines (HMGB1, RAGE), reduced macrophage infiltration, and attenuated AAA formation.[12] |
| Thrombin-Induced Thromboembolism | 100 µ g/mouse | Intravenous (IV) | Prevented the formation of fibrin deposits in major lung arteries and improved survival.[16] |
| Sinusoidal Obstruction Syndrome (SOS) | 1 mg/kg | Intraperitoneal (IP) | Attenuated SOS-related histological findings and reduced extravasated platelet activation.[17] |
Experimental Protocols
Below are detailed protocols for common mouse models where this compound is administered. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare.
Protocol 1: Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered a gold standard for inducing polymicrobial sepsis that mimics the clinical progression of human sepsis.[18][19][20]
Objective: To evaluate the therapeutic effect of this compound on survival and systemic inflammation in a mouse model of polymicrobial sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound (recombinant human, ART-123)
-
Sterile, pyrogen-free 0.9% saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol and povidone-iodine for disinfection
Procedure:
-
Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane or via IP injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal reflex.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.[21]
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.[21]
-
Cecum Exteriorization & Ligation: Gently locate and exteriorize the cecum. Ligate the cecum with a 3-0 silk suture at a point 50-60% of its length from the distal end, ensuring not to obstruct the bowel.[21] The severity of sepsis can be modulated by the length of the ligated cecum and the needle gauge used for puncture.[21]
-
Puncture: Puncture the ligated cecum once or twice through-and-through with a 21-gauge needle.[21]
-
Fecal Extrusion: Gently squeeze the cecum to extrude a small amount of fecal matter into the peritoneal cavity.[21]
-
Closure: Carefully return the cecum to the abdominal cavity. Close the peritoneal wall and skin layers with sutures or surgical clips.[21]
-
Fluid Resuscitation: Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously to provide fluid resuscitation.[21]
-
Drug Administration:
-
Treatment Group: Administer this compound at the desired dose (e.g., 1 mg/kg) via intravenous (tail vein) or intraperitoneal injection at a specified time point (e.g., 1 hour post-CLP).
-
Vehicle Control Group: Administer an equivalent volume of sterile saline.
-
-
Post-Operative Care & Monitoring: House mice in a clean cage with easy access to food and water. Monitor animals for signs of distress (huddled posture, piloerection, lethargy) and record survival rates at regular intervals for up to 7 days. Blood and tissue samples can be collected at predetermined endpoints for biomarker analysis (e.g., cytokines, coagulation parameters).
Experimental Workflow: CLP Sepsis Model
Protocol 2: Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is used to study the systemic inflammatory response to a bacterial component (LPS) rather than a live, polymicrobial infection. It is highly reproducible and useful for studying acute inflammatory signaling.[4][18]
Objective: To assess the anti-inflammatory effects of this compound in a mouse model of acute endotoxemia.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free 0.9% saline or Phosphate-Buffered Saline (PBS)
Procedure:
-
Preparation:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Dissolve LPS in sterile, pyrogen-free saline to the desired concentration for inducing endotoxemia (e.g., 5-15 mg/kg for a lethal model, or lower for sublethal inflammation studies).
-
-
Drug Administration (Pre-treatment):
-
Treatment Group: Administer this compound (e.g., 1 mg/kg) via intravenous (IV) or intraperitoneal (IP) injection.
-
Vehicle Control Group: Administer an equivalent volume of sterile saline.
-
-
Induction of Endotoxemia: 30 minutes to 1 hour after the pre-treatment, administer LPS via IP injection.
-
Monitoring and Sample Collection:
-
Monitor mice for signs of endotoxic shock (lethargy, piloerection, huddled behavior).[21]
-
For survival studies, monitor mice for at least 72 hours.
-
For biomarker studies, collect blood via cardiac puncture or retro-orbital bleeding at specific time points (e.g., 2, 6, 24 hours post-LPS) for analysis of plasma cytokines (e.g., TNF-α, IL-6) and coagulation markers.
-
Harvest organs (e.g., lung, liver) for histological examination or gene expression analysis.[4]
-
Considerations and Best Practices
-
Drug Preparation: Reconstitute lyophilized this compound according to the manufacturer's instructions, using sterile saline or PBS. Prepare fresh solutions for each experiment and keep on ice.
-
Route of Administration: Intravenous (IV) injection provides immediate bioavailability and is common for acute models. Intraperitoneal (IP) injection is technically simpler and also widely used, particularly for repeat dosing regimens.[12][17]
-
Controls: Always include a vehicle-treated control group that undergoes the same procedures (including surgery, if applicable) as the treatment group. In some designs, a sham group (surgery without CLP or LPS) is also necessary to control for the effects of the procedure itself.
-
Timing: The timing of drug administration relative to the disease induction is critical. It can be given prophylactically (before induction) or therapeutically (after induction) to answer different scientific questions.
-
Reproducibility: Factors such as mouse strain, age, sex, and the specific pathogen or stimulus used can significantly impact outcomes. These should be kept consistent and reported clearly. For sepsis models, the severity of the initial insult (e.g., CLP ligation length, LPS dose) must be carefully titrated and standardized to achieve consistent and relevant mortality rates.[19][20]
References
- 1. This compound - Asahi Kasei Pharma Corp - AdisInsight [adisinsight.springer.com]
- 2. Efficacy of recombinant human soluble thrombomodulin in patients with sepsis and disseminated intravascular coagulation in the gastroenterology field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Recombinant Human Soluble Thrombomodulin in a Patient with Disseminated Intravascular Coagulation Associated with Abdominal Aortic Aneurysm: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro effects of the anticoagulant, thrombomodulin, on the inflammatory response in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thrombomodulin in disseminated intravascular coagulation and other critical conditions—a multi-faceted anticoagulant protein with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant Human Soluble Thrombomodulin Attenuates Hepatic Ischemia and/or Reperfusion Injury by Inhibiting Leukocyte Accumulation in Mice With Normal and Fatty Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thrombomodulin: A Bifunctional Modulator of Inflammation and Coagulation in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on hemostatic parameters in disseminated intravascular coagulation: Post hoc analysis of a phase 3 randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Coagulation - Wikipedia [en.wikipedia.org]
- 11. Soluble thrombomodulin reduces inflammation and prevents microalbuminuria induced by chronic endothelial activation in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recombinant human thrombomodulin suppresses experimental abdominal aortic aneurysms induced by calcium chloride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thrombomodulin induces anti-inflammatory effects by inhibiting the rolling adhesion of leukocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. X-MOL [m.x-mol.com]
- 15. Recombinant Thrombomodulin Protects Mice against Histone-Induced Lethal Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Prophylactic Effect of Recombinant Human Soluble Thrombomodulin for Hepatic Sinusoidal Obstruction Syndrome Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating Thrombomodulin Alfa with CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombomodulin (TM), encoded by the THBD gene, is a transmembrane protein predominantly expressed on the surface of endothelial cells. It plays a crucial role in regulating coagulation and inflammation.[1][2] Thrombomodulin alfa is a recombinant soluble form of human thrombomodulin.[3] Its primary function is to bind thrombin, which alters thrombin's substrate specificity from procoagulant to anticoagulant. This complex then activates Protein C (PC) into Activated Protein C (APC). APC, in turn, inactivates coagulation factors Va and VIIIa, thereby downregulating thrombin generation.[1][4][5] Beyond its anticoagulant properties, the thrombomodulin-protein C pathway also exhibits anti-inflammatory and cytoprotective effects.[1][6]
The advent of CRISPR-Cas9 technology provides a powerful tool for precise genome editing, enabling researchers to elucidate the complex functions of proteins like thrombomodulin.[7] By creating knockout cell lines for the THBD gene, researchers can establish a robust model system to investigate the specific mechanisms of action of this compound and to screen for novel therapeutic applications.
These application notes provide a framework for utilizing CRISPR-Cas9 to generate a THBD knockout cell line and subsequently using this model to perform functional assays with this compound.
Application of CRISPR-Cas9 in this compound Research
The primary application of CRISPR-Cas9 in this context is the generation of a stable THBD knockout cell line. This cellular model is invaluable for:
-
Elucidating Mechanism of Action: By comparing the cellular response to various stimuli in wild-type versus THBD knockout cells, the specific roles of endogenous thrombomodulin can be detailed.
-
Functional Characterization of this compound: The knockout cells provide a null background to study the effects of exogenous this compound without the confounding presence of the endogenous protein.
-
Drug Screening and Development: The THBD knockout cell line can be used in high-throughput screening assays to identify new molecules that modulate the thrombomodulin pathway or to assess the efficacy of different this compound formulations.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the experiments described in the protocols below. These tables are designed for easy comparison of the effects of this compound on wild-type and THBD knockout cells.
Table 1: Activated Protein C (APC) Generation Assay
| Cell Line | Treatment | Thrombin Concentration (nM) | APC Generated (ng/mL) |
| Wild-Type | Vehicle | 10 | 50.2 ± 4.5 |
| Wild-Type | This compound (1 µg/mL) | 10 | 155.8 ± 12.3 |
| THBD Knockout | Vehicle | 10 | 2.1 ± 0.5 |
| THBD Knockout | This compound (1 µg/mL) | 10 | 148.9 ± 11.7 |
Table 2: Thrombin Generation Assay
| Cell Line | Treatment | Peak Thrombin (nM) | Endogenous Thrombin Potential (nM*min) |
| Wild-Type | Vehicle | 120.5 ± 9.8 | 1580 ± 125 |
| Wild-Type | This compound (1 µg/mL) | 45.2 ± 5.1 | 620 ± 78 |
| THBD Knockout | Vehicle | 185.6 ± 15.2 | 2350 ± 210 |
| THBD Knockout | This compound (1 µg/mL) | 50.1 ± 6.3 | 655 ± 85 |
Table 3: Activated Partial Thromboplastin Time (aPTT)
| Plasma Source | Treatment | aPTT (seconds) |
| Wild-Type Cell Lysate | Vehicle | 35.2 ± 2.1 |
| Wild-Type Cell Lysate | This compound (1 µg/mL) | 48.9 ± 3.5 |
| THBD Knockout Cell Lysate | Vehicle | 34.8 ± 2.5 |
| THBD Knockout Cell Lysate | This compound (1 µg/mL) | 49.5 ± 3.8 |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of THBD in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol outlines the generation of a stable THBD knockout HUVEC line.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
LentiCRISPRv2 plasmid (or similar all-in-one vector)
-
THBD-specific single-guide RNAs (sgRNAs)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent
-
Puromycin
-
DNA extraction kit
-
PCR reagents
-
Sanger sequencing reagents
-
Western blot reagents
-
Anti-Thrombomodulin antibody
Methodology:
-
sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting the early exons of the THBD gene to maximize the probability of a frameshift mutation.
-
Synthesize and clone the sgRNAs into the lentiCRISPRv2 vector according to the manufacturer's protocol.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiCRISPRv2-THBD-sgRNA plasmid and the lentiviral packaging plasmids.
-
Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.
-
-
Transduction of HUVECs:
-
Transduce HUVECs with the harvested lentivirus.
-
After 48 hours, begin selection with puromycin at a pre-determined optimal concentration.
-
-
Clonal Isolation:
-
After selection, perform single-cell sorting or limiting dilution to isolate individual cell clones.
-
Expand the individual clones in separate culture vessels.
-
-
Screening and Validation:
-
Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the targeted region of the THBD gene by PCR and sequence the amplicons to identify insertions or deletions (indels).
-
Western Blot Analysis: Lyse the cells and perform a Western blot using an anti-Thrombomodulin antibody to confirm the absence of the protein in the knockout clones.
-
Protocol 2: Functional Assay - Activated Protein C (APC) Generation
This protocol measures the ability of this compound to generate APC in wild-type and THBD knockout HUVECs.
Materials:
-
Wild-type and THBD knockout HUVECs
-
Assay buffer (e.g., Tris-buffered saline with Ca2+)
-
Human Protein C
-
Bovine Thrombin
-
Recombinant Hirudin
-
Chromogenic APC substrate (e.g., Spectrozyme)
-
96-well plate
-
Plate reader
Methodology:
-
Cell Culture: Seed wild-type and THBD knockout HUVECs in a 96-well plate and grow to confluence.
-
Assay Preparation: Wash the cells with assay buffer.
-
Reaction Mixture: Prepare a reaction mixture containing human Protein C and bovine thrombin.
-
Treatment: Add this compound or vehicle control to the respective wells.
-
Incubation: Add the reaction mixture to the cells and incubate for a specified time (e.g., 10 minutes) at 37°C.[8]
-
Stopping the Reaction: Stop the reaction by adding hirudin.[8]
-
Detection: Add the chromogenic APC substrate and measure the absorbance at 405 nm over time using a plate reader.[8]
-
Quantification: Calculate the concentration of APC generated based on a standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Thrombomodulin Signaling Pathway
Caption: CRISPR-Cas9 Workflow for THBD Knockout
References
- 1. Thrombomodulin: A key regulator of intravascular blood coagulation, fibrinolysis, and inflammation, and a treatment for disseminated intravascular coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombomodulin: A key regulator of intravascular blood coagulation, fibrinolysis, and inflammation, and a treatment for disseminated intravascular coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Thrombomodulin: A Bifunctional Modulator of Inflammation and Coagulation in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activated Protein C action in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 8. Quantitative analysis of thrombomodulin-mediated conversion of Protein C to APC: translation from in vitro to in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thrombomodulin Alfa in Preventing ECMO-Related Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracorporeal membrane oxygenation (ECMO) is a life-saving intervention for patients with severe cardiac and/or respiratory failure. However, the interaction of blood with the artificial surfaces of the ECMO circuit invariably activates the coagulation cascade, necessitating systemic anticoagulation to prevent thrombotic complications such as oxygenator failure and thromboembolism.[1] Unfractionated heparin (UFH) is the current standard of care, but its use is associated with challenges like heparin resistance and a narrow therapeutic window, leading to a significant risk of both bleeding and thrombosis.[1][2]
Thrombomodulin alfa (recombinant human soluble thrombomodulin), is a promising alternative anticoagulant. Its mechanism of action closely mimics the natural anticoagulant pathways. This compound binds to thrombin, converting it from a procoagulant to an anticoagulant enzyme. This complex then activates Protein C, which in turn inactivates Factors Va and VIIIa, key components of the coagulation cascade.[3][4] This unique mode of action suggests that this compound may offer a more physiological approach to anticoagulation in the complex hematological environment of ECMO.
These application notes provide a summary of the current, albeit limited, clinical data and outline protocols for the investigational use of this compound for preventing thrombosis in patients undergoing ECMO.
Signaling Pathway: this compound's Mechanism of Action
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize data from a retrospective study investigating the use of recombinant human thrombomodulin (rhTM) as an anticoagulant in patients undergoing veno-venous (VV) ECMO.[3][5] It is important to note that this represents data from a single-center study and further research is needed to validate these findings.
Table 1: Patient Demographics and Baseline Characteristics (n=15) [3][5]
| Characteristic | Value |
| Median Age (Years) | 73 |
| Gender (Male/Female) | Not Specified |
| Underlying Disease | Severe Respiratory Failure |
| Median APACHE-II Score | Not Specified |
| Median SOFA Score | Not Specified |
| Median JAAM DIC Score at Day 0 | 5 |
| Patients with DIC at Initiation | 13 (87%) |
Table 2: this compound Administration and ECMO Duration [3]
| Parameter | Value |
| Median Dosage of rhTM | 130 units/kg/day |
| Total VV-ECMO Days | 193 |
| Median Duration of VV-ECMO (Days) | 9 |
| rhTM Monotherapy | 5 runs |
| rhTM with Antithrombin (AT) | 8 runs |
| rhTM with Unfractionated Heparin (UFH) | 2 runs |
Table 3: Clinical Outcomes [3]
| Outcome | Incidence |
| Bleeding Events | 6 cases (40%) |
| Major Thrombotic Events | 0 cases (0%) |
Table 4: Coagulation Parameters During this compound Therapy [3]
| Coagulation Parameter | Trend over 14 days of VV-ECMO |
| Median Activated Clotting Time (ACT) | Remained slightly longer than normal range |
| Median Activated Partial Thromboplastin Time (aPTT) | Remained slightly longer than normal range |
Experimental Protocols
The following protocols are based on the methodology reported in the aforementioned retrospective study and general principles of anticoagulation management during ECMO.[3][5] These are intended for investigational purposes and should be adapted based on institutional guidelines and patient-specific factors.
Patient Selection
-
Inclusion Criteria: Patients with severe respiratory failure requiring VV-ECMO. In the primary study, patients were diagnosed with Disseminated Intravascular Coagulation (DIC) based on a Japanese Association for Acute Medicine (JAAM) DIC score of ≥4.[3]
-
Exclusion Criteria: Pre-existing contraindications to anticoagulation, known hypersensitivity to this compound.
This compound Administration Protocol
-
Dosage: The reported median dosage is 130 units/kg/day, administered as a continuous intravenous infusion.[3]
-
Preparation and Administration: Follow the manufacturer's instructions for reconstitution and dilution of this compound. Administer via a dedicated central venous line.
-
Concomitant Anticoagulants: In the primary study, this compound was used as monotherapy in some cases, and in combination with antithrombin or UFH in others.[3] The decision for concomitant therapy should be based on the patient's coagulation status and institutional protocols.
Monitoring Protocol
A standardized and frequent monitoring protocol is crucial to ensure patient safety and therapeutic efficacy.
-
Baseline Coagulation Profile: Prior to initiation of this compound, obtain a comprehensive coagulation panel including:
-
Prothrombin Time (PT) / International Normalized Ratio (INR)
-
Activated Partial Thromboplastin Time (aPTT)
-
Fibrinogen
-
D-dimer
-
Antithrombin (AT) activity
-
Complete Blood Count (CBC) with platelet count
-
-
Routine Monitoring:
-
aPTT and ACT: Monitor every 4-6 hours initially, then space out as the patient stabilizes. While specific target ranges for this compound in ECMO are not established, the goal is to maintain levels that prevent circuit thrombosis without causing significant bleeding. In the reported study, these values remained slightly above the normal range.[3]
-
Platelet Count and Fibrinogen: Monitor daily to assess for consumption, which could indicate ongoing coagulation activation.
-
Antithrombin Activity: Monitor daily, especially if heparin is being used concomitantly, as AT is a cofactor for heparin's anticoagulant effect.
-
-
Monitoring for Complications:
-
Bleeding: Daily clinical assessment for signs of bleeding (e.g., at cannulation sites, surgical wounds, gastrointestinal tract).
-
Thrombosis: Regular inspection of the ECMO circuit for visible clots. Monitor for signs of oxygenator dysfunction (e.g., increasing pressure gradient, decreasing oxygen transfer).
-
Experimental Workflow
Caption: Experimental workflow for this compound use in ECMO.
Discussion and Future Directions
The use of this compound for anticoagulation during ECMO is an area of active investigation. The available data, though limited, suggests that it may be a feasible and safe option, particularly in patients with concurrent DIC.[3][5] The primary advantages of this compound include its physiological mechanism of action and potential for a more stable anticoagulant effect compared to UFH.
However, several key questions remain to be addressed:
-
Optimal Dosing and Monitoring: Further studies are needed to establish the optimal dosing regimen and therapeutic monitoring targets for this compound in the ECMO population.
-
Comparative Efficacy and Safety: Randomized controlled trials are required to compare the efficacy and safety of this compound with standard anticoagulants like heparin and direct thrombin inhibitors.
-
Cost-Effectiveness: The cost of this compound is a significant consideration, and its cost-effectiveness in the ECMO setting needs to be evaluated.
References
- 1. Anticoagulation Strategies during Extracorporeal Membrane Oxygenation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current and future strategies to monitor and manage coagulation in ECMO patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new anticoagulation strategy using recombinant human thrombomodulin in patients on veno-venous extracorporeal membrane oxygenation: a retrospective study - Yasuda - Annals of Palliative Medicine [apm.amegroups.org]
- 4. Effect of a Recombinant Human Soluble Thrombomodulin on Baseline Coagulation Biomarker Levels and Mortality Outcome in Patients With Sepsis-Associated Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a heparin monitoring protocol for extracorporeal membrane oxygenation and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Thrombomodulin Alfa Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombomodulin (TM), also known as CD141, is a transmembrane glycoprotein primarily expressed on the surface of vascular endothelial cells.[1] It plays a crucial role in the regulation of hemostasis and inflammation. Thrombomodulin alfa (a recombinant human soluble thrombomodulin) is a therapeutic agent developed to leverage the natural anticoagulant and anti-inflammatory properties of TM.[2][3] This document provides detailed application notes and protocols for the analysis of this compound binding to target cells using flow cytometry, a powerful technique for single-cell analysis.[4]
Principles and Applications
Flow cytometry can be utilized to quantify the binding of fluorescently labeled this compound to the surface of target cells, such as endothelial cells or leukocytes. This analysis is critical for:
-
Drug Development: Assessing the binding affinity and specificity of this compound to its target cells.
-
Pharmacokinetics: Determining the concentration of this compound required for receptor saturation.[3]
-
Mechanism of Action Studies: Investigating the cell types that interact with this compound and elucidating its biological effects.
-
Biomarker Discovery: Evaluating the expression of Thrombomodulin receptors on cells from different patient populations.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to this compound.
Table 1: Pharmacokinetic Parameters of this compound (0.06 mg/kg)
| Parameter | Value | Unit | Reference |
| Clearance (Normal Renal Function) | 0.158 | L/h | [3] |
| Clearance (Mild Renal Impairment) | 0.145 | L/h | [3] |
| Clearance (Moderate Renal Impairment) | 0.128 | L/h | [3] |
| Clearance (Severe Renal Impairment) | 0.105 | L/h | [3] |
| Therapeutic Range | 300 - 5,400 | ng/mL | [3] |
Table 2: Plasma Thrombomodulin Levels in Various Conditions
| Condition | Mean Plasma TM Level (ng/mL) | Reference |
| Healthy Subjects | (Normal Range) | [5] |
| Disseminated Intravascular Coagulation (DIC) | Elevated | [5] |
| Liver Disease | Elevated | [5] |
| Collagen Disease | Elevated | [5] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound exerts its anticoagulant and anti-inflammatory effects through multiple mechanisms. A primary pathway involves its interaction with thrombin, which leads to the activation of Protein C. Activated Protein C (APC), in turn, inactivates coagulation factors Va and VIIIa, thereby downregulating thrombin generation. Additionally, the lectin-like domain of thrombomodulin has been shown to have anti-inflammatory functions.[6]
Caption: this compound signaling cascade.
Experimental Workflow for Flow Cytometry Binding Assay
The general workflow for assessing this compound binding to target cells using flow cytometry is depicted below.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Preparation of Target Cells
This protocol describes the preparation of a single-cell suspension of human umbilical vein endothelial cells (HUVECs) for flow cytometry.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (0.05%)
-
Fetal Bovine Serum (FBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Cell counter or hemocytometer
-
Microcentrifuge tubes
Procedure:
-
Culture HUVECs to 80-90% confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add a minimal volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C until cells detach.
-
Neutralize the trypsin by adding at least two volumes of complete culture medium containing FBS.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer.
-
Determine the cell concentration and viability using a cell counter or hemocytometer.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer. Keep cells on ice.
Protocol 2: this compound Binding Assay
This protocol details the procedure for staining target cells with fluorescently labeled this compound.
Materials:
-
Prepared target cell suspension (1 x 10^6 cells/mL)
-
Fluorescently labeled this compound (e.g., FITC-Thrombomodulin alfa)
-
Unlabeled this compound (for competition control)
-
Flow Cytometry Staining Buffer
-
Microcentrifuge tubes or 96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Titration of Labeled this compound: To determine the optimal staining concentration, perform a titration of the fluorescently labeled this compound. Prepare a series of dilutions (e.g., from 0.1 to 10 µg/mL) in Flow Cytometry Staining Buffer.
-
Staining:
-
Aliquot 100 µL of the prepared cell suspension (1 x 10^5 cells) into microcentrifuge tubes or a 96-well plate.
-
Add 50 µL of the diluted fluorescently labeled this compound to each tube.
-
Competition Control: To assess binding specificity, pre-incubate a sample of cells with a 100-fold excess of unlabeled this compound for 15 minutes on ice before adding the labeled this compound.
-
Unstained Control: Include a sample of cells with only Flow Cytometry Staining Buffer.
-
-
Incubation: Incubate the samples for 30-60 minutes on ice, protected from light.
-
Washing:
-
Add 1 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
Repeat the wash step twice.
-
-
Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
Protocol 3: Data Analysis
This protocol outlines the basic steps for analyzing the flow cytometry data.
Procedure:
-
Gating:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
If a viability dye was used, gate on the live cell population.
-
-
Analysis:
-
Generate a histogram of the fluorescence intensity for the gated population.
-
Determine the Median Fluorescence Intensity (MFI) for each sample.
-
Determine the percentage of positive cells by setting a gate based on the unstained or isotype control.
-
-
Interpretation:
-
A significant increase in MFI in the stained sample compared to the unstained control indicates binding.
-
A significant reduction in MFI in the competition control sample confirms the specificity of the binding.
-
The titration data can be used to determine the saturating concentration of this compound. The equilibrium dissociation constant (Kd) can be estimated from a saturation binding curve by plotting the MFI against the concentration of labeled this compound.[7]
-
References
- 1. Thrombomodulin is essential for maintaining quiescence in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Differentiation of this compound and Activated Protein C on Coagulation and Fibrinolysis In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic analysis of this compound to support dosing rationale in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. Circulating thrombomodulin as a novel endothelial cell marker: comparison of its behavior with von Willebrand factor and tissue-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recombinant lectin-like domain of thrombomodulin suppresses vascular inflammation by reducing leukocyte recruitment via interacting with Lewis Y on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KD determination from time-resolved experiments on live cells with LigandTracer and reconciliation with end-point flow cytometry measurements - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in Thrombomodulin Alfa Western Blot
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low or no signal issues in their Thrombomodulin alfa Western blot experiments. The following question-and-answer format directly addresses common problems and provides targeted solutions.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any band for this compound, or the signal is extremely weak. What are the primary areas I should troubleshoot?
A weak or absent signal for this compound can stem from several factors throughout the Western blot workflow. A systematic approach to troubleshooting is crucial. The main areas to investigate are:
-
Sample Preparation and Protein Loading: Ensuring the presence and integrity of this compound in your sample.
-
Antibody Selection and Incubation: Correct antibody usage and optimal binding conditions.
-
Electrophoresis and Transfer Efficiency: Proper separation and transfer of the protein to the membrane.
-
Signal Detection: Appropriate detection reagents and exposure times.
The following sections will delve into specific issues within each of these areas.
Troubleshooting Workflow
To systematically diagnose the cause of a low signal, follow the decision tree below.
Caption: A decision tree to guide the initial steps of troubleshooting a low signal Western blot for this compound.
Detailed Troubleshooting Guide
Section 1: Sample Preparation and Protein Expression
Q2: My positive control is not working. What could be the issue?
If your positive control fails, it points to a systemic issue with your protocol or reagents rather than your specific samples.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incorrect Positive Control | Verify that the cell line or tissue used is known to express Thrombomodulin. Recommended positive controls include A-431, A-549, and THP-1 cell lysates, as well as lung tissue lysates.[1] |
| Low Protein Load | Load a sufficient amount of total protein per lane, typically 20-30 µg for cell lysates. |
| Protein Degradation | Always use fresh samples and add protease inhibitors to your lysis buffer to prevent degradation of this compound. |
| Improper Lysis Buffer | Use a lysis buffer appropriate for membrane proteins, such as RIPA buffer, to ensure efficient extraction of Thrombomodulin. |
Q3: I am not sure if my target cells or tissue express this compound. How can I confirm this?
Low or absent expression in your sample is a common reason for a negative result.
-
Consult Databases: Check protein expression databases like GeneCards or the Human Protein Atlas to confirm if your sample type is expected to express Thrombomodulin.
-
Use a More Sensitive Technique: If expression is expected to be low, consider enriching your sample for membrane proteins or performing an immunoprecipitation (IP) for Thrombomodulin before the Western blot.[2]
Section 2: Electrophoresis and Protein Transfer
Q4: How can I be sure that the protein has transferred from the gel to the membrane?
Inefficient protein transfer is a frequent cause of low signal.
-
Visualize Total Protein: After transfer, stain the membrane with Ponceau S to visualize the transferred proteins. This will show if the transfer was even and successful.[3][4][5] If protein bands are visible, the issue likely lies with the subsequent antibody or detection steps.
-
Check the Gel: After transfer, you can stain the gel with Coomassie Blue to see if any protein, particularly high molecular weight proteins, remains.[5]
-
Optimize Transfer Conditions: The expected molecular weight of Thrombomodulin is around 60-75 kDa, though it can be higher due to glycosylation.[2][6][7] Ensure your transfer time and voltage are optimized for a protein of this size. For larger proteins, a longer transfer time or the addition of a small amount of SDS to the transfer buffer may be necessary.[8]
Section 3: Antibodies and Incubation
Q5: What is the correct antibody dilution to use for this compound?
Antibody concentration is critical for a strong signal.
-
Consult the Datasheet: Always start with the manufacturer's recommended dilution for your primary antibody.[1][3][8]
-
Optimize Concentration: If the signal is weak, you may need to optimize the antibody concentration. Perform a dot blot with varying concentrations of your primary antibody to determine the optimal dilution.[2]
Recommended Antibody Dilutions (Example)
| Antibody Type | Starting Dilution Range |
| Primary Antibody | 1:500 - 1:2000 |
| Secondary Antibody | 1:5000 - 1:20,000 |
Q6: Could my primary or secondary antibody be inactive?
Antibodies can lose activity if not stored or handled correctly.
-
Proper Storage: Ensure antibodies are stored at the recommended temperature and avoid repeated freeze-thaw cycles.[1][6]
-
Compatibility: Verify that your secondary antibody is specific to the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).
-
Sodium Azide Inhibition: Do not use sodium azide in buffers if you are using a horseradish peroxidase (HRP)-conjugated secondary antibody, as it inhibits HRP activity.[4]
Q7: Can the blocking buffer affect my signal?
Yes, the choice of blocking buffer can sometimes mask the epitope your antibody recognizes.
-
Alternative Blocking Agents: While 5% non-fat dry milk in TBST is common, some antibodies perform better with 5% Bovine Serum Albumin (BSA) in TBST.[5][8] If you suspect masking, try switching your blocking agent.
-
Phospho-specific Antibodies: For detecting phosphorylated proteins, BSA is generally recommended over milk, as milk contains phosphoproteins that can increase background.[9]
Section 4: Signal Detection
Q8: I've gone through all the steps, and my signal is still weak. What should I check at the detection stage?
The final detection step is crucial for visualizing your protein.
-
Fresh Substrate: Ensure your ECL (Enhanced Chemiluminescence) substrate is not expired and is mixed correctly just before use.[4]
-
Exposure Time: Increase the exposure time to the film or digital imager. A weak signal may simply require a longer exposure to become visible.[2][8]
-
Substrate Sensitivity: If your protein is of low abundance, consider using a more sensitive ECL substrate.[8]
Experimental Protocols
Standard Western Blot Protocol for this compound
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[10]
-
-
SDS-PAGE:
-
Load samples onto a polyacrylamide gel of an appropriate percentage to resolve a ~75 kDa protein (e.g., 10% gel).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane. Ensure the membrane is pre-activated with methanol if using PVDF.
-
Perform a wet or semi-dry transfer according to standard protocols, optimized for proteins in the 60-100 kDa range.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Thrombomodulin antibody in the blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[5]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.[11]
-
-
Final Washes:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Expose the membrane to X-ray film or a digital imager to capture the chemiluminescent signal.[10]
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the general workflow of a Western blot and highlights key stages where issues leading to low signal can occur.
Caption: The Western blot workflow with key points for potential low signal troubleshooting.
References
- 1. Thrombomodulin Polyclonal Antibody (PA5-120883) [thermofisher.com]
- 2. Anti-Thrombomodulin antibody [EPR4051] (ab109189) | Abcam [abcam.com]
- 3. Anti-Thrombomodulin (CD141) Antibodies | Invitrogen [thermofisher.com]
- 4. Thrombomodulin Monoclonal Antibody (461714) (MA5-24181) [thermofisher.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Thrombomodulin (1009) Mouse Monoclonal Antibody [cellmarque.com]
- 8. Anti-Thrombomodulin Antibody (A14527) | Antibodies.com [antibodies.com]
- 9. bosterbio.com [bosterbio.com]
- 10. img.abclonal.com [img.abclonal.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Optimizing Thrombomodulin Alfa for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Thrombomodulin alfa (TMa) for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: The optimal concentration of this compound (TMa), a recombinant human soluble thrombomodulin, is highly dependent on the cell type and the specific experimental endpoint.[1] Based on in vitro studies, a starting range of 0.1 µg/mL to 10 µg/mL is recommended for initial dose-response experiments.[1] For studies on the inhibition of thrombin generation in human plasma, 50% inhibitory concentrations (IC50) were observed at 0.77 µg/mL (peak height) and 0.66 µg/mL (endogenous thrompin potential).[1]
Q2: How should I reconstitute and store lyophilized this compound?
A2: For lyophilized recombinant human thrombomodulin, it is recommended to centrifuge the vial before opening.[2] Reconstitute in sterile water to a concentration of 0.1-1.0 mg/mL.[2] To avoid denaturation, do not vortex the solution.[2] The reconstituted stock solution can be stored at 2-8°C for up to one week.[2] For long-term storage, it is advisable to further dilute the stock solution in a buffer containing a carrier protein (e.g., 0.1% BSA) and store in working aliquots at -20°C to -80°C to avoid repeated freeze-thaw cycles.[2][3]
Q3: What are the key functions of this compound in a cell culture setting?
A3: In vitro, TMa primarily functions as an anticoagulant by binding to thrombin. This complex then activates Protein C to Activated Protein C (APC), which in turn inactivates coagulation factors Va and VIIIa, thereby inhibiting further thrombin generation.[4] TMa can also exert anti-inflammatory effects and influence cell proliferation.[5][6] For instance, recombinant TM has been shown to inhibit thrombin-induced proliferation of arterial smooth muscle cells.[6]
Q4: How can I measure the activity of this compound in my cell culture system?
A4: The primary activity of TMa is its ability to promote the activation of Protein C by thrombin.[4] Therefore, the most direct way to measure its activity is to perform an Activated Protein C (APC) generation assay. This can be done using a chromogenic substrate that is cleaved by APC, releasing a colored or fluorescent product.[7][8][9] Commercially available APC activity assay kits can be used for this purpose.[7]
Q5: Can this compound affect cell proliferation?
A5: Yes, TMa can influence cell proliferation, often in a manner that is dependent on the cell type and the presence of other factors like thrombin. For example, recombinant TM has been demonstrated to inhibit the proliferation of arterial smooth muscle cells induced by thrombin.[6] The EGF-like domains of TM may also play a role in regulating cell proliferation.[10] It is important to assess the effect of TMa on the proliferation of your specific cell line, especially in long-term culture experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no TMa activity observed | 1. Improper reconstitution or storage: TMa may have lost activity due to incorrect handling. 2. Degradation in culture medium: Proteases in the serum or secreted by cells may degrade TMa. 3. Sub-optimal concentration: The concentration of TMa may be too low for the specific cell type or experimental conditions. 4. Low thrombin or Protein C levels: The activity of TMa is dependent on the presence of thrombin and Protein C. | 1. Review the reconstitution and storage protocol.[2][3] Use fresh aliquots for each experiment. 2. Test the stability of TMa in your specific cell culture medium over time. Consider using a serum-free medium or adding protease inhibitors if degradation is suspected. 3. Perform a dose-response experiment with a wider range of TMa concentrations. 4. Ensure adequate levels of thrombin and Protein C are present in the assay system. For cell culture, supplementation may be necessary depending on the cell type and media composition. |
| High variability between experiments | 1. Lot-to-lot variation of TMa: Different batches of recombinant TMa may have slight differences in activity. 2. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular responses. 3. Inconsistent assay procedure: Minor variations in incubation times or reagent concentrations can lead to variability. | 1. If possible, purchase a larger quantity of a single lot of TMa for a series of experiments. Perform a quality control check on each new lot. 2. Standardize cell culture procedures, including seeding density and passage number. 3. Carefully follow a standardized protocol for all assays. Use positive and negative controls in every experiment. |
| Unexpected effects on cell morphology or viability | 1. High concentration of TMa: Very high concentrations of any recombinant protein can sometimes have non-specific effects. 2. Endotoxin contamination: The TMa preparation may be contaminated with endotoxins. 3. Interaction with other media components: TMa may interact with other growth factors or components in the cell culture medium. | 1. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of TMa for your cell line. 2. Check the manufacturer's specifications for endotoxin levels.[2][3] If high, consider using a different source of TMa. 3. Simplify the culture medium to identify potential interacting components. Test the effect of TMa in a basal medium with minimal supplements. |
Quantitative Data Summary
Table 1: In Vitro Concentrations of this compound and Observed Effects
| TMa Concentration | System | Observed Effect | Reference(s) |
| 0.77 µg/mL (IC50) | Human Plasma | 50% inhibition of peak thrombin generation | [1] |
| 0.66 µg/mL (IC50) | Human Plasma | 50% inhibition of endogenous thrombin potential | [1] |
| 1.25 µg/mL (IC50) | Human Whole Blood | 50% inhibition of F1+2 generation | [1] |
| 0.1 - 10 µg/mL | Human Whole Blood | No significant effect on coagulation parameters in thromboelastography (TEG) at 0.1 and 1 µg/mL. | [1] |
| 0.02 and 0.06 mg/kg (in vivo) | Healthy Volunteers | Therapeutic range for drug exposure estimated to be 300-5,400 ng/mL. | [11] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines a general workflow for determining the optimal concentration of TMa for a specific cell culture application.
1. Materials:
- Recombinant Human this compound (lyophilized)[2]
- Sterile, nuclease-free water or recommended reconstitution buffer
- Complete cell culture medium appropriate for the cell line
- 96-well cell culture plates
- Cell line of interest
- Reagents for the chosen endpoint assay (e.g., cell proliferation assay, cytokine ELISA, APC activity assay)
2. Procedure:
- Reconstitution: Reconstitute TMa according to the manufacturer's instructions to create a high-concentration stock solution (e.g., 1 mg/mL).[2] Aliquot and store at -80°C.
- Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
- Dose-Response Setup: Prepare a serial dilution of the TMa stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µg/mL).
- Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of TMa. Include a vehicle control (medium with the same concentration of reconstitution buffer and carrier protein, if applicable).
- Incubation: Incubate the cells for a duration appropriate for the endpoint being measured (e.g., 24, 48, or 72 hours).
- Endpoint Analysis: Perform the desired assay to measure the effect of TMa. This could be a cell proliferation assay (e.g., MTT, BrdU), a cytokine measurement (e.g., ELISA), or a specific activity assay (see Protocol 2).
- Data Analysis: Plot the results as a dose-response curve to determine the optimal concentration range for the desired effect.
Protocol 2: In Vitro Activated Protein C (APC) Generation Assay
This protocol provides a method to measure the functional activity of TMa by quantifying the generation of APC.
1. Materials:
- This compound
- Human Protein C
- Human Thrombin
- Chromogenic APC substrate
- Assay buffer (e.g., Tris-buffered saline with Ca2+)
- 96-well microplate
2. Procedure:
- In a 96-well plate, add assay buffer, Protein C, and different concentrations of TMa.
- Initiate the reaction by adding a fixed concentration of thrombin.
- Incubate at 37°C for a specific time (e.g., 30 minutes) to allow for the formation of the TMa-thrombin complex and the activation of Protein C.
- Add the chromogenic APC substrate to each well.
- Measure the absorbance at the appropriate wavelength using a microplate reader at several time points or after a fixed incubation period.
- The rate of color development is proportional to the amount of APC generated and thus the activity of TMa.
- Include controls with no TMa, no thrombin, and no Protein C to determine background levels.
Visualizations
Caption: this compound signaling cascade.
Caption: TMa concentration optimization workflow.
References
- 1. Pharmacological Differentiation of this compound and Activated Protein C on Coagulation and Fibrinolysis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombomodulin human recombinant, expressed in HEK 293 cells, ≥98% (SDS-PAGE), ≥98% (HPLC), suitable for cell culture [sigmaaldrich.com]
- 3. innov-research.com [innov-research.com]
- 4. Effects of this compound on hemostatic parameters in disseminated intravascular coagulation: Post hoc analysis of a phase 3 randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombomodulin: A key regulator of intravascular blood coagulation, fibrinolysis, and inflammation, and a treatment for disseminated intravascular coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant thrombomodulin inhibits arterial smooth muscle cell proliferation induced by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. A quantitative assay system for protein C activity, the regulator of blood coagulation, based on a chromogenic method mimicking the blood coagulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. coachrom.com [coachrom.com]
- 10. Thrombomodulin: A multifunctional receptor modulating the endothelial quiescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetic analysis of this compound to support dosing rationale in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant Thrombomodulin Alfa
This guide provides researchers, scientists, and drug development professionals with essential information for handling and troubleshooting recombinant Thrombomodulin alfa (rTM-alfa) to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for recombinant this compound?
A1: Proper storage is critical for maintaining the stability and activity of rTM-alfa. Lyophilized protein should be stored at -20°C to -80°C.[1] Upon reconstitution, the protein should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term use (up to 12 months) or at 2-8°C for short-term use (up to one month).[1] Always use a manual defrost freezer for long-term storage.[2]
Q2: What is the impact of multiple freeze-thaw cycles on rTM-alfa activity?
A2: Repeated freeze-thaw cycles are detrimental to the stability of most recombinant proteins, including rTM-alfa, and should be avoided.[1][2] This process can cause protein denaturation and aggregation, leading to a significant loss of biological activity. It is highly recommended to aliquot the reconstituted protein into single-use volumes before freezing.
Q3: What are the primary mechanisms of rTM-alfa degradation?
A3: The main degradation pathways for rTM-alfa are oxidation and proteolytic cleavage. Oxidation of a specific methionine residue (Met388) has been shown to significantly reduce its cofactor activity.[3] Additionally, rTM-alfa can be cleaved by proteases, such as those released by activated neutrophils, leading to inactivation and the generation of soluble fragments.[4] Physical stress, such as vigorous vortexing or agitation, can also lead to aggregation and loss of function.
Q4: How does pH affect the stability of rTM-alfa?
A4: Recombinant this compound is typically formulated and stored in a buffered solution with a physiological pH, commonly between 7.2 and 7.5.[1][2] Significant deviations from this range can affect the protein's tertiary structure and biological activity. For instance, alkaline pH can decrease the activity of thrombin, a key partner in rTM-alfa's function.
Q5: What are common signs of rTM-alfa degradation?
A5: Visual signs of degradation include the appearance of precipitates or turbidity in the solution, indicating protein aggregation. The most definitive sign of degradation is a loss of biological activity, which can be confirmed using a Protein C activation assay. Changes in the protein's appearance on an SDS-PAGE gel, such as the presence of lower molecular weight bands (indicating cleavage) or high molecular weight aggregates, are also indicators of degradation.
Data Presentation: Stability & Formulation
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -20°C to -80°C | Up to 12 months or as per manufacturer's datasheet | Store in a desiccated environment. |
| Reconstituted (Short-term) | 2-8°C | Up to 1 month | Use sterile conditions. Avoid contamination.[1] |
| Reconstituted (Long-term) | -80°C | Up to 12 months | Aliquot into single-use volumes. Use a manual defrost freezer.[1] |
Table 2: Typical Formulation Components and Their Functions
| Component | Example Concentration | Function | Reference |
| Buffering Agent | Phosphate-Buffered Saline (PBS) or Tris | Maintains physiological pH (7.2-7.4) | [1] |
| Cryoprotectant | 5% Trehalose | Protects protein structure during lyophilization and freeze-thaw cycles | [1] |
| Carrier Protein | Bovine Serum Albumin (BSA) | Enhances stability, especially at low concentrations | [2] |
| Detergent | 0.01% Sarcosyl | Prevents non-specific aggregation | [1] |
Troubleshooting Guides
Problem 1: Reduced or No Biological Activity in Protein C Activation Assay
| Possible Cause | Recommended Solution |
| Improper Storage: Protein stored at the wrong temperature or for too long. | Verify storage conditions against the product datasheet. Always store reconstituted protein at -80°C for long-term use. |
| Multiple Freeze-Thaw Cycles: Aliquot was repeatedly frozen and thawed. | Discard the current aliquot. Use a fresh, single-use aliquot for the next experiment. Always aliquot after the first reconstitution. |
| Oxidative Damage: Exposure to oxidizing agents or prolonged exposure to air. | Minimize air exposure during handling. If oxidative stress is suspected in the experimental system, consider adding antioxidants if compatible with the assay. |
| Incorrect Assay Conditions: Suboptimal buffer pH, temperature, or incorrect reagent concentrations. | Confirm that the assay buffer pH is optimal (typically 7.5-8.5) and that all reagent concentrations (Thrombin, Protein C) are correct. |
Problem 2: Visible Precipitate or Aggregation in the Protein Solution
| Possible Cause | Recommended Solution |
| Improper Reconstitution: Vigorous shaking or vortexing during reconstitution. | Reconstitute lyophilized powder by gently swirling or inverting the vial. Do not vortex. |
| Incorrect Buffer: Use of a buffer with inappropriate pH or ionic strength. | Use the manufacturer's recommended buffer for reconstitution and dilution. A common buffer is sterile PBS at pH 7.2-7.4.[1] |
| High Protein Concentration: Protein is stored or used at a concentration prone to aggregation. | If possible, work with concentrations recommended by the manufacturer. The addition of a carrier protein like BSA can help stabilize dilute solutions.[2] |
| Contamination: Bacterial or fungal contamination can lead to precipitation. | Handle the protein under sterile conditions. Filter-sterilize buffers if necessary. |
Visualizations
Experimental Protocols
Protocol 1: Assessing Protein Integrity via SDS-PAGE
This protocol is for analyzing the purity and integrity of rTM-alfa. Degradation may appear as bands at lower molecular weights (cleavage) or as high molecular weight smears (aggregation).
-
Sample Preparation:
-
Mix 5-10 µg of your rTM-alfa sample with an appropriate volume of 2X Laemmli sample buffer.
-
For reducing conditions, ensure the sample buffer contains a reducing agent like β-mercaptoethanol or DTT.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly to pellet any debris.
-
-
Gel Electrophoresis:
-
Use a 10% or 12% polyacrylamide gel, which is suitable for resolving proteins in the expected molecular weight range of rTM-alfa (approx. 53-105 kDa, depending on glycosylation).[2]
-
Load the prepared samples and a molecular weight marker into the wells of the gel.
-
Run the gel in 1X SDS-PAGE Running Buffer at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour with gentle agitation.
-
Destain the gel with a solution of methanol and acetic acid until protein bands are clearly visible against a clear background.
-
Alternatively, proceed to Western blot analysis for more specific detection using an anti-Thrombomodulin antibody.
-
Protocol 2: Quantifying Aggregation using Size-Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their size and is an excellent method for quantifying soluble aggregates.
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., one with a fractionation range appropriate for 10-500 kDa) with the mobile phase.
-
The mobile phase should be a filtered and degassed buffer compatible with rTM-alfa, such as PBS (pH 7.4) containing 150 mM NaCl to prevent ionic interactions with the column matrix.
-
-
Sample Preparation:
-
Prepare the rTM-alfa sample by dissolving it in the mobile phase.
-
The sample must be clear and free of particulates. Centrifuge the sample (e.g., at 10,000 x g for 10-15 minutes) and filter it through a 0.22 µm low-protein-binding filter before injection.
-
-
Chromatography Run:
-
Inject the prepared sample onto the equilibrated column.
-
Run the mobile phase at a constant, low flow rate to ensure optimal resolution.
-
Monitor the eluate using a UV detector at 280 nm.
-
The monomeric, active form of rTM-alfa will elute as a major peak. Any high molecular weight aggregates will elute earlier, and low molecular weight degradation products will elute later.
-
Quantify the percentage of aggregate by integrating the peak areas.
-
Protocol 3: Measuring Biological Activity via a Protein C Activation Assay
This chromogenic assay measures the ability of rTM-alfa to act as a cofactor for thrombin in activating Protein C.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 8.0.
-
Reagents: Prepare stock solutions of human Protein C, human α-thrombin, and a chromogenic substrate specific for Activated Protein C (APC).
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Your rTM-alfa sample (e.g., to a final concentration of 50 nM).
-
Human Protein C (e.g., to a final concentration of 200 nM).
-
Assay Buffer to bring the volume to 90 µL.
-
-
Initiate the activation reaction by adding 10 µL of human α-thrombin (e.g., to a final concentration of 10 nM).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the activation reaction by adding an excess of a specific thrombin inhibitor (e.g., antithrombin).
-
-
Detection:
-
Add the APC-specific chromogenic substrate to each well.
-
Immediately read the absorbance at 405 nm using a microplate reader in kinetic mode for 5-10 minutes.
-
The rate of color change (slope of the absorbance vs. time curve) is directly proportional to the amount of APC generated and thus to the activity of the rTM-alfa sample.
-
Compare the activity of your sample to a standard curve of a reference rTM-alfa with known activity.
-
References
- 1. Impact of recombinant soluble thrombomodulin (this compound) on disseminated intravascular coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualization of Domain- and Concentration-Dependent Impact of Thrombomodulin on Differential Regulation of Coagulation and Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Circulating Thrombomodulin: Release Mechanisms, Measurements, and Levels in Diseases and Medical Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thrombomodulin Alfa Activity Assays
Welcome to the technical support center for Thrombomodulin alfa (TM-α) activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the measurement of TM-α activity.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound and its activity assays.
Q1: What is the primary mechanism of action of this compound that is measured in activity assays?
This compound is a recombinant form of human thrombomodulin. Its primary function is to act as a cofactor for thrombin.[1] The TM-α/thrombin complex is a potent activator of Protein C.[1][2] Activated Protein C (APC), in turn, exerts its anticoagulant effect by inactivating coagulation factors Va and VIIIa.[2] Therefore, most TM-α activity assays quantify its ability to facilitate the generation of APC.
Q2: What are the common types of assays used to measure this compound activity?
The most common functional assays for TM-α activity include:
-
Chromogenic Protein C Activation Assays: These assays measure the amount of Activated Protein C (APC) generated by the TM-α/thrombin complex. The APC then cleaves a chromogenic substrate, producing a color change that is proportional to the TM-α activity.[2][3]
-
Thrombin Generation Assays (TGA) Modified with TM-α: These "global" assays measure the overall potential of a plasma sample to generate thrombin. The addition of TM-α to the assay allows for the assessment of the entire Protein C pathway's inhibitory effect on thrombin generation.[4][5][6]
Q3: Can I use an ELISA to measure this compound activity?
No, an ELISA (Enzyme-Linked Immunosorbent Assay) for thrombomodulin typically measures the concentration (antigen level) of the protein, not its biological activity.[7] While concentration and activity are related, they are not interchangeable. A mutation in the TM-α molecule, for instance, could result in a normal concentration but impaired function.[8] Therefore, a functional assay is necessary to determine the true biological activity of TM-α.
II. Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during TM-α activity assays.
A. Chromogenic Protein C Activation Assays
Issue 1: Lower than Expected or No Signal
| Potential Cause | Recommended Solution |
| Reagent Issues | |
| Inactive or degraded reagents (TM-α, Thrombin, Protein C, chromogenic substrate) | Ensure all reagents are stored correctly and are within their expiration dates. Prepare fresh working solutions for each experiment. |
| Incorrect reagent concentrations | Double-check all calculations and dilutions. Use calibrated pipettes for accuracy. |
| Sub-optimal reaction temperature | Ensure all reagents and samples are brought to the recommended assay temperature (typically 37°C) before starting the assay. Maintain a consistent temperature during incubation. |
| Procedural Errors | |
| Incorrect incubation times | Adhere strictly to the incubation times specified in the protocol for each step. |
| Omission of a key reagent | Use a checklist to ensure all reagents are added in the correct order. |
| Sample-Related Issues | |
| Presence of inhibitors in the sample | Consider if the sample matrix contains substances that could inhibit thrombin or APC. Sample dilution may be necessary. |
Issue 2: High Background Signal
| Potential Cause | Recommended Solution |
| Reagent & Plate Issues | |
| Contaminated reagents or buffers | Use fresh, high-purity water and reagents to prepare buffers. Filter buffers if necessary. |
| Spontaneous substrate degradation | Prepare the chromogenic substrate solution immediately before use. Protect it from light. |
| Insufficient plate washing | Ensure thorough washing between steps to remove all unbound reagents. Check that the plate washer is functioning correctly. |
| Procedural Errors | |
| Extended incubation times | Strictly adhere to the protocol's incubation times. |
Issue 3: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Pipetting Errors | |
| Inaccurate or inconsistent pipetting | Use calibrated pipettes and proper pipetting techniques. Ensure tips are securely fitted and there are no air bubbles. Change tips for each standard and sample. |
| Assay Conditions | |
| Temperature fluctuations across the plate | Avoid stacking plates during incubation. Ensure the incubator provides uniform heating. |
| Edge effects | Avoid using the outer wells of the microplate, or fill them with buffer to maintain a consistent environment. |
| Sample Issues | |
| Poorly mixed samples or reagents | Gently vortex or invert all samples and reagent solutions before use to ensure homogeneity. |
B. This compound-Modified Thrombin Generation Assays
Issue 1: Unexpected Thrombin Generation Curve (e.g., flattened peak, prolonged lag time)
| Potential Cause | Recommended Solution |
| Reagent & Sample Issues | |
| Incorrect concentration of TM-α | The concentration of TM-α is critical as it directly impacts the degree of Protein C activation and subsequent thrombin inhibition.[4] Carefully titrate TM-α to achieve the desired level of inhibition in control plasma. |
| Sub-optimal trigger concentration (e.g., tissue factor) | The concentration of the coagulation trigger will influence the dynamics of thrombin generation. Ensure the trigger concentration is appropriate for the assay system and research question. |
| Pre-activated samples | Improper sample handling can lead to the pre-activation of coagulation factors, altering the thrombin generation profile. Follow strict pre-analytical protocols. |
| Instrument & Software Settings | |
| Incorrect calibration | Ensure the thrombin calibrator is prepared and used correctly according to the manufacturer's instructions. The calibration is crucial for converting the fluorescent signal to thrombin concentration.[9] |
| Inappropriate software settings | Verify that the software parameters for calculating lag time, peak thrombin, and endogenous thrombin potential (ETP) are set correctly. |
Issue 2: Failure to Observe an Inhibitory Effect of TM-α
| Potential Cause | Recommended Solution |
| Reagent Issues | |
| Inactive TM-α | Verify the activity of the TM-α stock solution using a separate, simpler assay if possible. |
| Deficiency of Protein C in the plasma sample | The inhibitory effect of TM-α is dependent on the presence of functional Protein C. If using Protein C deficient plasma, the effect of TM-α will not be observed. |
| Assay Conditions | |
| Insufficient incubation time with TM-α | Ensure adequate pre-incubation of the plasma with TM-α to allow for the formation of the TM-α/thrombin complex and subsequent Protein C activation. |
C. Pre-Analytical Issues Affecting All TM-α Activity Assays
Pre-analytical variables are a major source of error in coagulation testing.[10]
Issue: Inconsistent or Unreliable Results Across Different Samples
| Potential Cause | Recommended Solution |
| Sample Collection | |
| Improper venipuncture technique | A clean venipuncture is essential to avoid activation of the coagulation cascade.[11] |
| Incorrect blood-to-anticoagulant ratio | Use collection tubes with the correct fill volume. Under-filled tubes lead to an excess of citrate, which can prolong clotting times and affect assay results.[12] |
| Sample Processing | |
| Delayed centrifugation | Process blood samples promptly (ideally within 1-4 hours) to obtain platelet-poor plasma. |
| Incorrect centrifugation speed or temperature | Centrifuge at the appropriate speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma. |
| Sample Storage | |
| Repeated freeze-thaw cycles | Aliquot plasma samples after the first centrifugation to avoid repeated freezing and thawing, which can affect the stability of coagulation factors.[12] |
| Improper storage temperature | Store plasma samples at -20°C for short-term storage or -70°C for long-term storage. |
| Interfering Substances | |
| Hemolysis (red blood cell lysis) | Hemolysis can interfere with optical measurements in chromogenic and turbidimetric assays and release intracellular components that affect coagulation.[13][14] Visually inspect samples for hemolysis and reject hemolyzed samples. |
| Icterus (high bilirubin) | High levels of bilirubin can cause spectral interference in photometric assays.[13][14] |
| Lipemia (high lipids) | Lipemic samples can interfere with light transmission in optical assays.[13][14] High-speed centrifugation may help to clarify lipemic samples. |
Table 1: Summary of Pre-Analytical Variables and Their Impact
| Variable | Potential Impact on TM-α Activity Assays | Mitigation Strategy |
| Improper Sample Collection | Falsely altered coagulation times and thrombin generation parameters. | Use proper phlebotomy techniques; ensure correct fill volume of collection tubes. |
| Delayed Sample Processing | Activation or degradation of coagulation factors. | Process samples within 1-4 hours of collection. |
| Incorrect Centrifugation | Contamination with platelets, which can affect thrombin generation. | Follow validated centrifugation protocols to prepare platelet-poor plasma. |
| Inappropriate Storage | Loss of activity of labile coagulation factors. | Aliquot and store plasma at ≤ -70°C; avoid repeated freeze-thaw cycles. |
| Hemolysis, Icterus, Lipemia | Interference with optical measurements; release of interfering substances. | Inspect all samples visually; reject samples with significant interference. |
III. Experimental Protocols
A. Protocol: Chromogenic Assay for TM-α Mediated Protein C Activation
This protocol provides a general framework. Specific concentrations and incubation times should be optimized based on the reagents and instrumentation used.
Principle: this compound enhances the activation of Protein C by thrombin. The resulting Activated Protein C (APC) cleaves a specific chromogenic substrate, and the rate of color development is proportional to the TM-α activity.
Materials:
-
This compound (test sample and standards)
-
Purified human Thrombin
-
Purified human Protein C
-
APC-specific chromogenic substrate (e.g., S-2366)
-
Assay buffer (e.g., Tris-buffered saline with BSA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare a standard curve of this compound in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add:
-
50 µL of assay buffer
-
10 µL of Protein C solution
-
10 µL of Thrombin solution
-
20 µL of this compound standard or sample
-
-
Incubation 1: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow for APC generation.
-
Substrate Addition: Add 20 µL of the chromogenic substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis: Determine the rate of reaction (ΔOD/min) for each well. Plot the rate of reaction for the standards against their concentrations to generate a standard curve. Calculate the TM-α activity in the test samples by interpolating their reaction rates from the standard curve.
B. Protocol: this compound-Modified Thrombin Generation Assay (TGA)
This protocol is based on the calibrated automated thrombogram (CAT) method.
Principle: The generation of thrombin in plasma is initiated by a trigger (e.g., tissue factor). The amount of thrombin generated over time is monitored using a fluorogenic substrate. The addition of this compound allows for the assessment of the Protein C pathway's ability to downregulate thrombin generation.
Materials:
-
Platelet-poor plasma (PPP) from test subjects and normal pooled plasma (for control)
-
This compound solution
-
Thrombin Calibrator (e.g., from Thrombinoscope BV)
-
Trigger solution (e.g., PPP Reagent containing a low concentration of tissue factor and phospholipids)
-
Fluo-Buffer and Fluo-Substrate (fluorogenic substrate for thrombin)
-
96-well black microplate
-
Fluorometric plate reader with a 390 nm excitation filter and a 460 nm emission filter, equipped with a dispenser.
Procedure:
-
Preparation: Thaw all frozen reagents and plasma samples at 37°C. Keep them on ice until use.
-
Sample Preparation: In the wells of the microplate, add:
-
80 µL of PPP
-
10 µL of this compound solution (or buffer for the control measurement without TM-α)
-
-
Calibration Wells: In separate wells, add 100 µL of the Thrombin Calibrator.
-
Assay Execution (in the fluorometer):
-
Place the plate in the fluorometer, pre-warmed to 37°C.
-
The instrument will dispense 20 µL of the trigger solution into the sample wells and 20 µL of Fluo-Buffer into the calibrator wells.
-
After a short incubation, the instrument will dispense 20 µL of the Fluo-Substrate/Fluo-Buffer mixture into all wells to start the reaction.
-
-
Data Acquisition: The fluorescence intensity is measured over time (e.g., for 60 minutes).
-
Data Analysis: The software uses the signal from the Thrombin Calibrator to convert the relative fluorescence units (RFU) from the samples into thrombin concentration (nM). Key parameters such as Lag Time, Peak Thrombin, and Endogenous Thrombin Potential (ETP) are calculated from the resulting thrombin generation curve. The effect of TM-α is determined by comparing the parameters with and without its addition.
IV. Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Protein C Assays [practical-haemostasis.com]
- 3. A quantitative assay system for protein C activity, the regulator of blood coagulation, based on a chromogenic method mimicking the blood coagulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombomodulin-modified thrombin generation after in vivo recombinant factor VIII treatment in severe hemophilia A | Haematologica [haematologica.org]
- 5. Thrombin Generation Assays [practical-haemostasis.com]
- 6. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haemoscan.com [haemoscan.com]
- 8. sysmex-ap.com [sysmex-ap.com]
- 9. Thrombin generation, bleeding and hemostasis in humans: Protocol for a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medpace.com [medpace.com]
- 11. childrensmn.org [childrensmn.org]
- 12. Exposure of R169 controls protein C activation and autoactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicallab.com [clinicallab.com]
- 14. Influence of hemolysis, icterus and lipemia on coagulation tests as performed on Cobas t511 new analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving solubility of Thrombomodulin alfa for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with thrombomodulin alfa, with a core focus on improving its solubility.
Troubleshooting Guide
Issue: Poor or Incomplete Solubilization of Lyophilized this compound
Question: My lyophilized this compound is not dissolving completely, resulting in visible particulates or a cloudy solution. What are the potential causes and how can I improve solubility?
Answer: Incomplete solubilization of recombinant proteins like this compound is a common issue that can arise from several factors, including buffer composition, pH, and handling techniques. Protein aggregation is a primary concern, as it can lead to loss of biological activity.[1] Below are key factors to address and steps to systematically troubleshoot the problem.
-
Suboptimal pH: Proteins exhibit their lowest solubility at their isoelectric point (pI), where the net charge is zero, leading to increased protein-protein interactions and aggregation. While the exact pI for this compound is not consistently published, operating at a pH 1-2 units away from the pI is a standard practice to ensure the protein is sufficiently charged and repulsive forces prevent aggregation.
-
Incorrect Ionic Strength: The salt concentration of your buffer is critical. While some salt is necessary to maintain protein structure and solubility, excessively high concentrations can lead to "salting out" and precipitation.
-
Absence of Solubilizing Agents: Certain additives, known as excipients, can significantly enhance solubility and prevent aggregation. Arginine is a widely used and highly effective excipient that suppresses protein aggregation and improves solubilization.[2][3]
-
Improper Reconstitution Technique: Aggressive mixing methods can cause mechanical stress, leading to protein denaturation and aggregation. Likewise, repeated freeze-thaw cycles can damage the protein structure and reduce solubility.
Experimental Workflow for Optimizing this compound Solubility
Caption: A systematic workflow for troubleshooting and improving protein solubility.
Frequently Asked Questions (FAQs)
Q1: What is a good starting buffer for reconstituting research-grade this compound? A1: A common and effective starting point is sterile Phosphate-Buffered Saline (PBS) at a pH of approximately 7.4. However, for enhanced stability and activity, a Tris-based buffer such as 20 mM Tris, 150 mM NaCl, pH 8.0 is also frequently used in research protocols and is highly recommended.[1]
Q2: Can I use additives to improve solubility? What concentration should I use? A2: Yes, L-arginine is an excellent choice. It acts as a potent suppressor of protein aggregation and can significantly increase the solubility of recombinant proteins.[2][3] A good starting concentration range to test is 0.1 M to 0.5 M L-arginine in your final buffer solution.
Q3: What is the mechanism of action of this compound? A3: this compound is a key regulator of coagulation. It functions as a cell surface receptor for thrombin. When thrombin binds to this compound, its procoagulant activities are inhibited. The resulting thrombin-thrombomodulin complex becomes a potent activator of Protein C. Activated Protein C, in turn, inactivates coagulation factors Va and VIIIa, thereby downregulating thrombin generation and preventing clot formation.[4][5]
This compound Signaling Pathway
Caption: The anticoagulant signaling pathway initiated by this compound.
Q4: How should I store my this compound solution after reconstitution? A4: For maximum stability, it is recommended to aliquot the reconstituted protein into single-use volumes and store them at -70°C or -80°C. Avoid repeated freeze-thaw cycles, as this is a major cause of protein aggregation and loss of activity.
Quantitative Data Summary: Recommended Buffer Conditions
For researchers experiencing solubility issues, the following table summarizes recommended starting points for buffer optimization.
| Parameter | Recommended Starting Range | Rationale & Notes |
| pH | 7.5 – 8.5 | Keeps the protein surface charged to avoid aggregation near the isoelectric point. Buffers in this range have been used in functional assays.[6] |
| Ionic Strength (NaCl) | 100 – 150 mM | Mimics physiological conditions and helps maintain protein structure.[1][6] |
| Solubilizing Excipient | 0.1 – 0.5 M L-Arginine | Highly effective at preventing protein-protein aggregation and increasing solubility.[2][3] |
Experimental Protocols
Protocol 1: Standard Reconstitution of Lyophilized this compound
-
Preparation: Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Buffer Preparation: Prepare a sterile reconstitution buffer. A recommended buffer is 20 mM Tris, 150 mM NaCl, pH 8.0 . For difficult-to-dissolve protein, supplement this buffer with 0.2 M L-Arginine .
-
Reconstitution: Using a sterile pipette, add the calculated volume of reconstitution buffer to the vial to achieve the desired final protein concentration.
-
Mixing: Gently swirl the vial or slowly pipette the solution up and down to dissolve the contents. Do not vortex or shake vigorously , as this can induce aggregation.
-
Incubation (Optional): If the protein does not dissolve immediately, let the vial sit at 4°C for 15-30 minutes with occasional gentle swirling.
-
Clarification: If minor particulates remain, centrifuge the tube at a low speed (e.g., 5,000 x g for 5 minutes at 4°C) and carefully transfer the supernatant to a new sterile tube.
-
Storage: Aliquot the clear solution into single-use tubes and store immediately at -80°C.
Protocol 2: Buffer Screening for Optimal Solubility
-
Prepare Buffer Matrix: Create a set of small-volume (e.g., 1 mL) buffers to test different conditions.
-
pH Series: Prepare your base buffer (e.g., 20 mM Tris, 150 mM NaCl) at pH 7.0, 7.5, 8.0, and 8.5.
-
Ionic Strength Series: Using the optimal pH from the first series (e.g., pH 8.0), prepare buffers with 50 mM, 100 mM, 150 mM, and 200 mM NaCl.
-
Arginine Series: Using the optimal pH and ionic strength, prepare buffers with 0 M, 0.1 M, 0.25 M, and 0.5 M L-Arginine.
-
-
Aliquoting: Carefully weigh out equal, small amounts of lyophilized this compound into separate microcentrifuge tubes.
-
Solubilization Test: Add a fixed volume of each test buffer to a corresponding tube of protein. Reconstitute using the gentle mixing technique described in Protocol 1.
-
Quantification: After attempting to dissolve the protein, centrifuge all tubes to pellet any insoluble material (16,000 x g for 10 minutes at 4°C).
-
Analysis: Carefully remove the supernatant from each tube and measure the protein concentration using a UV-Vis spectrophotometer at 280 nm or a protein assay (e.g., Bradford).
-
Selection: The buffer condition that yields the highest concentration of soluble protein is the optimal one for your experimental needs. It is also advisable to run an SDS-PAGE gel to confirm the integrity of the solubilized protein.
References
- 1. End-point Modification of Recombinant Thrombomodulin with Enhanced Stability and Anticoagulant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Therapeutic Proteins [therapeutic.creativebiomart.net]
- 5. Benefit Profile of this compound Combined with Antithrombin Concentrate in Patients with Sepsis-Induced Disseminated Intravascular Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
Troubleshooting variability in Thrombomodulin alfa ELISA
Welcome to the technical support center for the Thrombomodulin alfa ELISA kit. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that can lead to assay variability.
Frequently Asked Questions (FAQs)
This section addresses common questions and sources of variability encountered during the this compound ELISA.
Q1: Why is there high variability (high Coefficient of Variation - CV) between my duplicate wells?
High Coefficient of Variation (CV) indicates inconsistency between replicate wells and is a common source of unreliable results. An intra-assay CV should ideally be less than 10-15%.[1][2]
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Pipetting | Ensure pipettes are calibrated. Use fresh tips for each standard, sample, and reagent. Avoid introducing air bubbles. For multichannel pipettes, ensure all channels dispense equal volumes.[3][4][5] |
| Inadequate Plate Washing | Ensure all wells are washed equally and thoroughly. Use an automated plate washer if possible and verify that all ports are clear. After the final wash, remove residual buffer by inverting the plate and tapping it firmly on absorbent paper.[4][6] |
| Poor Reagent/Sample Mixing | Vortex or gently pipette to mix all samples and reagents thoroughly before adding them to the wells.[5][6] |
| "Edge Effects" | Temperature gradients across the plate can cause wells on the edge to behave differently. To prevent this, ensure the plate and all reagents are at room temperature before starting, and use a plate sealer during incubations. Avoid stacking plates in the incubator.[4][7] |
| Bubbles in Wells | Bubbles can interfere with optical readings. Visually inspect wells before reading and remove any bubbles by gently popping them with a clean pipette tip.[4] |
Below is a decision tree to help troubleshoot the causes of high CV.
Q2: Why is the background signal in my negative control wells too high?
High background is characterized by a high optical density (OD) reading in the blank or zero standard wells, which reduces the dynamic range and sensitivity of the assay.[8]
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Washing | Increase the number of wash cycles or the soaking time for each wash to more effectively remove unbound reagents.[8][9][10] |
| Contaminated Reagents | Prepare fresh wash buffer for each assay.[11] Ensure the TMB substrate has not been exposed to light and is colorless before use.[9][12] Do not reuse plate sealers.[3] |
| Over-incubation | Strictly adhere to the incubation times specified in the kit protocol.[6][8] Over-incubation with the detection antibody or substrate can lead to non-specific signal. |
| High Detection Reagent Concentration | The detection antibody or HRP-conjugate may be too concentrated.[6] Ensure reagents have been diluted correctly according to the protocol. |
| Cross-Reactivity | The detection antibody may be cross-reacting with other components in the well. Ensure the blocking buffer is effective.[6][9] |
Q3: Why am I getting a weak or no signal, even in my standards?
A weak or absent signal across the entire plate, including the highest standard, points to a systemic issue with the assay.
Possible Causes and Solutions:
| Cause | Solution |
| Reagent Omission or Error | Ensure all reagents were added in the correct order and prepared according to the protocol.[3][6] A common mistake is omitting the detection antibody or HRP conjugate. |
| Improper Reagent Storage | Reagents, especially antibodies and standards, may have degraded due to improper storage.[8][11] Always store components at the recommended temperatures and check expiration dates.[3] |
| Reagents Not at Room Temperature | Cold reagents can slow enzymatic reactions. Allow all kit components to equilibrate to room temperature for at least 15-20 minutes before use.[3][6] |
| Inactivated Substrate/Enzyme | The HRP enzyme can be inhibited by contaminants like sodium azide in buffers.[13] The TMB substrate is light-sensitive; keep it protected from light.[9][12] |
| Over-Washing | Excessively vigorous or prolonged washing steps can strip the bound capture antibody or antigen from the wells.[14] |
Q4: My standard curve is poor or non-linear. What should I do?
A reliable standard curve is essential for accurate quantification. An ideal R² value should be greater than 0.99.[8]
Possible Causes and Solutions:
| Cause | Solution |
| Pipetting Error in Serial Dilutions | Inaccurate pipetting during the preparation of the standard curve is a primary cause of poor performance.[8] Use calibrated pipettes and fresh tips for each dilution step. |
| Improper Standard Reconstitution | Ensure the lyophilized standard is fully dissolved and mixed gently but thoroughly before making dilutions.[11][15] |
| Incorrect Curve Fitting Model | Use the curve fitting model recommended by the kit manufacturer (e.g., four-parameter logistic [4-PL] fit). Using an inappropriate model can lead to inaccuracies.[6][15] |
| Degraded Standard | If the standard has been stored improperly or undergone multiple freeze-thaw cycles, it may have degraded. Use a fresh vial if available.[8][15] |
Experimental Protocols & Workflows
Protocol: Optimal Plate Washing Technique (Manual)
Proper washing is one of the most critical steps for reducing background and variability.
-
Aspiration: At the end of an incubation, invert the plate and decant the contents into a waste container.
-
First Wash: Immediately fill all wells with the recommended volume (e.g., 300-400 µL) of 1X Wash Buffer using a multichannel pipette or plate washer.[16]
-
Soaking (Optional but Recommended): Allow the wash buffer to soak in the wells for 30-60 seconds. This can help dislodge non-specifically bound material.[3][9]
-
Decanting: Vigorously decant the wash buffer.
-
Tapping: Invert the plate and tap it firmly onto a clean, lint-free paper towel to remove any residual liquid.[6] It is crucial that wells are as dry as possible before the addition of the next reagent.
-
Repeat: Repeat steps 2-5 for the number of washes specified in the protocol (typically 3-5 times).
General ELISA Workflow (Sandwich ELISA)
The diagram below illustrates the key steps of a typical this compound sandwich ELISA.
References
- 1. 2bscientific.com [2bscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 5. arp1.com [arp1.com]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. biomatik.com [biomatik.com]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. assaygenie.com [assaygenie.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. Troubleshooting ELISA | U-CyTech [ucytech.com]
- 14. arp1.com [arp1.com]
- 15. arp1.com [arp1.com]
- 16. abcam.com [abcam.com]
Optimizing storage conditions for Thrombomodulin alfa
Technical Support Center: Thrombomodulin Alfa
This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage, handling, and stability testing of this compound (TM alfa).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized this compound?
A1: Lyophilized this compound should be stored at -80°C for long-term stability, where it can be kept for up to 12 months.[1] For shorter periods, storage at 2-8°C for up to one month is also acceptable.[1] Some manufacturers may also recommend 4°C or -70°C.[2] Always refer to the product-specific datasheet for the most accurate information.
Q2: How should I store this compound after reconstitution?
A2: After reconstitution in a sterile buffer like PBS, it is critical to avoid repeated freeze-thaw cycles as this can lead to protein degradation and loss of activity.[1] It is best practice to aliquot the reconstituted solution into single-use volumes and store them at -70°C or -80°C.[1][2] Reconstituted products can be stable for up to 6 months when stored at -70°C.[2] For very short-term use, some formulations may be stored at 2-25°C for up to 24 hours, but this is generally not recommended for preserving maximal activity.[3]
Q3: What are the signs of improper storage or degradation of this compound?
A3: Visual signs of degradation can include the appearance of precipitation or turbidity in the reconstituted solution.[1][2] Biochemically, degradation can be detected as a loss of anticoagulant activity, which can be measured using functional assays. Purity can be assessed via methods like SDS-PAGE, where the appearance of new bands may indicate fragmentation.
Q4: What formulation components are typically used to stabilize this compound?
A4: Commercial formulations of recombinant this compound often include stabilizers to maintain its integrity. Common components include a buffering agent like PBS (pH 7.4), a cryoprotectant such as trehalose (e.g., 5%), and detergents or other agents like sarcosyl (e.g., 0.01%) to prevent aggregation.[1][2]
Data Presentation: Storage Condition Summary
The following table summarizes the recommended storage conditions for this compound in both lyophilized and reconstituted forms based on available data.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -80°C | Up to 12 months[1] | Optimal for long-term storage. |
| 2-8°C | Up to 1 month[1] | Suitable for short-term storage. | |
| Reconstituted | -70°C / -80°C | Up to 6-12 months[1][2] | Aliquot into single-use vials. Avoid freeze-thaw cycles.[1][2] |
| 2-8°C | Up to 1 month[1] | For short-term use; monitor for precipitation. | |
| 2-25°C | Up to 24 hours[3] | Generally not recommended; risk of activity loss. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced Anticoagulant Activity | 1. Improper storage temperature. 2. Repeated freeze-thaw cycles. 3. Incorrect reconstitution buffer. | 1. Verify storage logs and ensure adherence to recommended temperatures. 2. Discard aliquots that have been thawed more than once. Prepare fresh aliquots from a new vial. 3. Reconstitute using the manufacturer's recommended sterile buffer (e.g., sterile PBS, pH 7.2-7.4).[1] |
| Precipitate Observed in Reconstituted Solution | 1. Protein aggregation due to improper storage or handling. 2. Contamination. | 1. Centrifuge the vial to pellet the precipitate before use, but be aware that soluble protein concentration and activity may be reduced. 2. Consider performing an accelerated stability test (e.g., incubation at 37°C for 48h) to check for degradation.[1][2] 3. If contamination is suspected, discard the vial and use a fresh, sterile stock. |
| Inconsistent Experimental Results | 1. Variability in aliquot activity. 2. Degradation over the course of an experiment. | 1. Ensure thorough but gentle mixing after thawing an aliquot. Do not vortex.[2] 2. Use freshly thawed aliquots for each experiment. 3. Perform a functional assay to confirm the activity of the stock solution before starting a new set of experiments. |
Visual Guides and Protocols
Thrombomodulin's Role in the Protein C Anticoagulant Pathway
Thrombomodulin is a key endothelial cell receptor that plays a critical role in converting thrombin from a procoagulant to an anticoagulant enzyme.[4] This is achieved by binding to thrombin and subsequently activating Protein C, which, along with its cofactor Protein S, inactivates coagulation factors Va and VIIIa.[5][6]
Caption: this compound binds thrombin, activating Protein C for anticoagulation.
Experimental Workflow: Stability Assessment
A typical workflow to assess the stability of a new formulation or storage condition for this compound involves several key steps, from sample preparation to functional analysis.
Caption: Workflow for testing this compound stability under various conditions.
Troubleshooting Logic for Reduced Activity
When encountering reduced biological activity in experiments, a logical troubleshooting process can help identify the root cause efficiently.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. usbio.net [usbio.net]
- 3. drugs.com [drugs.com]
- 4. Effects of this compound on hemostatic parameters in disseminated intravascular coagulation: Post hoc analysis of a phase 3 randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Thrombomodulin: A key regulator of intravascular blood coagulation, fibrinolysis, and inflammation, and a treatment for disseminated intravascular coagulation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding in Thrombomodulin alfa assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding in Thrombomodulin alfa assays.
Troubleshooting Guide: High Background and Non-Specific Binding
High background signal can obscure the specific signal from this compound, leading to reduced assay sensitivity and inaccurate results.[1] The following table outlines common causes of high background and provides systematic troubleshooting steps.
| Observation | Potential Cause | Recommended Action |
| High background across the entire plate | Inadequate blocking | - Increase blocking incubation time.[2] - Optimize blocking buffer concentration (e.g., 1-2% BSA).[2] - Test alternative blocking agents (e.g., non-fat dry milk, normal serum).[3][4] |
| Insufficient washing | - Increase the number of wash steps.[5] - Ensure adequate wash buffer volume (at least 400 µL per well).[5] - Add a soaking step during washes.[2] | |
| Primary or secondary antibody concentration too high | - Perform a titration experiment to determine the optimal antibody concentration.[6] | |
| Cross-reactivity of secondary antibody | - Run a control with only the secondary antibody to check for non-specific binding. - Use a pre-adsorbed secondary antibody. | |
| Contaminated reagents or buffers | - Use fresh, high-quality reagents and sterile water.[5] - Avoid cross-contamination between wells.[5][7] | |
| Edge effects (higher signal at the edges of the plate) | Uneven temperature during incubation | - Ensure uniform temperature across the plate by avoiding stacking plates and using a water bath or incubator with good air circulation.[5] |
| Evaporation of reagents | - Use plate sealers during incubation steps. | |
| High background in specific sample wells only | Sample matrix effects | - Dilute the sample in an appropriate assay buffer.[8][9] - Perform a spike and recovery experiment to confirm matrix interference.[8] |
| Presence of interfering substances in the sample | - Consider sample purification steps to remove interfering components.[9] |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in this compound assays?
A1: Non-specific binding refers to the attachment of assay components, such as antibodies or the detection enzyme, to the solid phase (e.g., microplate well) in a manner that is not dependent on the specific antigen-antibody interaction with this compound.[1] This unwanted binding is a primary source of high background signals, which can mask the true signal from this compound, thereby reducing the sensitivity and accuracy of the assay.[1]
Q2: How do I choose the best blocking agent for my this compound assay?
A2: The choice of blocking agent is often empirical.[4] Commonly used blocking agents include proteins like Bovine Serum Albumin (BSA) and non-fat dry milk, as well as whole serum.[3] It is important to test different blocking agents and concentrations to find the one that provides the lowest background without interfering with the specific signal. For instance, not all BSA preparations are the same, and some may cause non-specific binding with the analyte.[3]
Q3: Can the sample itself cause non-specific binding?
A3: Yes, components within the sample matrix (e.g., plasma, serum) can cause non-specific binding, a phenomenon known as the matrix effect.[8][10] This can lead to either falsely elevated or depressed measurements of this compound.[9] To mitigate this, diluting the sample in an appropriate assay diluent is a common and effective strategy.[8][9]
Q4: What is the role of washing in minimizing non-specific binding?
A4: Washing steps are critical for removing unbound and non-specifically bound components from the assay plate.[2] Insufficient washing can leave residual antibodies or other reagents in the wells, leading to high background.[5] Increasing the number of washes, the volume of wash buffer, and including a soak time can significantly improve the removal of non-specifically bound molecules.[2][5]
Q5: How can I optimize the antibody concentrations for my this compound assay?
A5: Using too high a concentration of either the primary or secondary antibody can lead to increased non-specific binding and high background.[6] It is essential to perform a titration (checkerboard) experiment to determine the optimal concentration of each antibody that provides the best signal-to-noise ratio.
Experimental Protocols
Protocol 1: Checkerboard Titration for Optimal Antibody Concentration
This protocol is used to determine the optimal concentrations of capture and detection antibodies to maximize the specific signal while minimizing background.
-
Coat a 96-well plate with serial dilutions of the capture antibody (e.g., ranging from 0.5 to 8 µg/mL) in a suitable coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add a constant, intermediate concentration of this compound standard to all wells, except for the blank wells which receive only sample diluent. Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of the detection antibody (e.g., ranging from 0.1 to 2 µg/mL) to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the enzyme-conjugated secondary antibody at a manufacturer-recommended dilution. Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the substrate solution and incubate in the dark until color develops.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
Analyze the data to identify the combination of capture and detection antibody concentrations that yields the highest signal for the standard and the lowest signal for the blank.
Protocol 2: Evaluation of Different Blocking Buffers
This protocol helps in selecting the most effective blocking buffer for the this compound assay.
-
Coat a 96-well plate with the optimal concentration of capture antibody, as determined from the checkerboard titration. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
In different sections of the plate, add various blocking buffers to be tested (e.g., 1% BSA, 3% non-fat dry milk, 10% normal goat serum) and incubate for 1-2 hours at room temperature. Include a "no blocking" control.
-
Wash the plate three times with wash buffer.
-
Add a high concentration of this compound standard to half of the wells for each blocking condition and only sample diluent (blank) to the other half. Incubate for 2 hours at room temperature.
-
Proceed with the subsequent steps of the ELISA protocol (addition of detection antibody, enzyme conjugate, substrate, and stop solution) using the optimized concentrations.
-
Compare the signal-to-noise ratio (Signal of standard / Signal of blank) for each blocking buffer. The buffer providing the highest ratio is the most suitable.
Data Presentation
Table 1: Comparison of Different Blocking Agents
| Blocking Agent | Average Signal (Standard) | Average Signal (Blank) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1.852 | 0.123 | 15.06 |
| 3% Non-Fat Dry Milk in PBS | 1.698 | 0.105 | 16.17 |
| 10% Normal Goat Serum in PBS | 1.921 | 0.158 | 12.16 |
| No Blocking | 2.150 | 0.895 | 2.40 |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations
Caption: General workflow for a sandwich ELISA for this compound.
Caption: Troubleshooting logic for high background in this compound assays.
References
- 1. hiyka.com [hiyka.com]
- 2. arp1.com [arp1.com]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corning.com [corning.com]
- 5. sinobiological.com [sinobiological.com]
- 6. mybiosource.com [mybiosource.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 9. cygnustechnologies.com [cygnustechnologies.com]
- 10. assaybiotechnology.com [assaybiotechnology.com]
Addressing batch-to-batch variability of Thrombomodulin alfa
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thrombomodulin alfa. Our goal is to help you address potential issues, including batch-to-batch variability, to ensure the consistency and reliability of your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound.
Issue 1: Inconsistent or Lower-Than-Expected Activity in Functional Assays
You may observe variability in the anticoagulant or anti-inflammatory activity of this compound between different lots or experiments.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Improper Storage and Handling | - Verify Storage Conditions: this compound is sensitive to temperature fluctuations. Store lyophilized protein at -20°C or -80°C and reconstituted protein at 4°C for short-term use or in aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. - Review Reconstitution Protocol: Use the recommended buffer for reconstitution. Incorrect pH or buffer components can affect protein stability and activity. |
| Protein Aggregation | - Visual Inspection: Check for visible precipitates in the reconstituted solution. - Low-Speed Centrifugation: Before use, centrifuge the vial at a low speed (e.g., 1,000 x g for 1-2 minutes) to pellet any aggregates. Use the supernatant for your experiment. - Optimize Protein Concentration: High protein concentrations can promote aggregation. If possible, perform experiments at the lowest effective concentration.[1][2] |
| Assay-Specific Issues | - Reagent Quality: Ensure all assay reagents, including thrombin, Protein C, and chromogenic substrates, are within their expiration dates and have been stored correctly. - Pipetting Accuracy: Inaccurate pipetting can introduce significant variability, especially when working with small volumes. Calibrate your pipettes regularly.[3] - Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures in your protocol.[4] |
| Batch-to-Batch Variability | - Review Certificate of Analysis (CofA): Compare the specific activity and other quality control parameters of the different lots. While specific CofA details for commercial this compound are not publicly available, typical parameters include purity, endotoxin levels, and a specific activity assay. - Perform a Lot-to-Lot Comparison: When a new lot is received, perform a side-by-side comparison with the previous lot using a standardized functional assay. This will help you establish a correction factor if needed.[5][6][7][8][9] |
Issue 2: Unexpected Results in Cell-Based Assays
You may see inconsistent effects of this compound on endothelial cells or other cell types.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | - Monitor Cell Viability: Ensure cells are healthy and have high viability before starting the experiment. - Standardize Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with repeated passaging. |
| Presence of Endotoxins | - Check Endotoxin Levels: Verify the endotoxin level on the product's Certificate of Analysis. High levels of endotoxin can trigger inflammatory responses in cells, masking the specific effects of this compound. A typical specification for endotoxin is <0.001 EU per 1 μg of protein.[10] |
| Variability in Post-Translational Modifications (PTMs) | - Source of Recombinant Protein: this compound is a glycoprotein, and variations in glycosylation between batches can potentially affect its activity.[11][12][13][14][15] While specific information on batch-to-batch glycosylation profiles of commercial this compound is proprietary, be aware that this can be a source of variability. If you suspect this is an issue, contacting the manufacturer for more detailed information on their quality control for PTMs is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a recombinant human soluble thrombomodulin.[16] It functions as a potent anticoagulant by binding to thrombin. This binding alters the substrate specificity of thrombin, causing it to activate Protein C. Activated Protein C (APC), in the presence of its cofactor Protein S, inactivates coagulation factors Va and VIIIa, thereby downregulating thrombin generation and preventing clot formation.[17]
Q2: What are the key structural features of this compound?
This compound consists of the extracellular domains of the human thrombomodulin protein.[10] This includes six epidermal growth factor (EGF)-like domains. The fourth, fifth, and sixth EGF-like domains are crucial for its cofactor activity in activating Protein C.[18][19]
Q3: How should I properly store and handle this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can lead to protein degradation and aggregation.[1] For short-term storage (a few days), the reconstituted solution can be kept at 4°C.
Q4: What are the typical quality control parameters for this compound?
While specific details are proprietary to the manufacturer, typical quality control specifications for a recombinant protein like this compound would include:
-
Purity: Assessed by SDS-PAGE and HPLC, typically >99%.[10]
-
Endotoxin Levels: Measured by the Limulus Amebocyte Lysate (LAL) method, with a specification of <0.001 EU/µg.[10]
-
Specific Activity: Determined by a functional assay, such as an Activated Protein C (APC) generation assay.
-
Protein Concentration: Determined by UV absorbance or another quantitative method.
Q5: Can variations in glycosylation affect the function of this compound?
Yes, as a glycoprotein, the glycosylation pattern of this compound can influence its structure, stability, and biological activity.[11] N-linked glycosylation has been shown to be important for the proper secretion and function of other proteins in the coagulation cascade, such as Protein C.[12] Variations in glycosylation between production batches could potentially contribute to differences in activity.
Experimental Protocols
Activated Protein C (APC) Generation Assay
This assay measures the ability of this compound to act as a cofactor for thrombin in the activation of Protein C.
Materials:
-
This compound (different lots to be tested)
-
Human Thrombin
-
Human Protein C
-
Chromogenic substrate for APC (e.g., S-2366)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, containing 0.1% BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve of known APC concentrations.
-
In a 96-well plate, add in the following order:
-
Assay Buffer
-
This compound (at various dilutions)
-
Human Protein C
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding Human Thrombin to each well.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an excess of a thrombin inhibitor (e.g., antithrombin in the presence of heparin).
-
Add the chromogenic APC substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time.
-
Calculate the rate of substrate cleavage, which is proportional to the amount of APC generated.
-
Compare the activity of different lots of this compound to a reference standard.
Visualizations
Caption: this compound anticoagulant pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. www1.wfh.org [www1.wfh.org]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 8. Lot to Lot Correlations - George King Bio-Medical, Inc. [kingbiomed.com]
- 9. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Therapeutic Proteins [therapeutic.creativebiomart.net]
- 11. The glycosylation sites and structural characteristics of oligosaccharides on recombinant human thrombomodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycosylation of human protein C affects its secretion, processing, functional activities, and activation by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical importance of glycosylation in thrombin activatable fibrinolysis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Facebook [cancer.gov]
- 17. Benefit Profile of this compound Combined with Antithrombin Concentrate in Patients with Sepsis-Induced Disseminated Intravascular Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural basis for the anticoagulant activity of the thrombin-thrombomodulin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thrombomodulin structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Thrombomodulin Alfa as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of thrombomodulin alfa as a biomarker, particularly in the context of sepsis-associated coagulopathy and disseminated intravascular coagulation (DIC). Its performance is evaluated against other relevant biomarkers, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a recombinant form of human soluble thrombomodulin, demonstrates significant potential as a biomarker in conditions characterized by endothelial dysfunction and coagulopathy, such as sepsis and DIC. It plays a crucial role in the protein C anticoagulant pathway and exhibits anti-inflammatory properties. While clinical studies have shown its impact on coagulation and inflammation markers, its direct comparative diagnostic and prognostic accuracy against established biomarkers like procalcitonin (PCT) and interleukin-6 (IL-6) is an area of ongoing research. This guide synthesizes the available data to offer an objective comparison.
Data Presentation
Table 1: Comparative Performance of this compound and Other Sepsis Biomarkers
| Biomarker | Primary Function/Indication | Reported Diagnostic/Prognostic Value | Key Findings from Studies | Limitations |
| This compound (soluble TM) | Endothelial cell injury, coagulopathy | Prognostic in sepsis and DIC. Levels correlate with severity of illness and mortality.[1][2] | Elevated levels are associated with increased mortality in sepsis and septic shock.[2] A study on septic DIC showed a significantly higher 90-day survival rate in patients with higher plasma concentrations of this compound.[1][3] | Less specific for bacterial infection compared to PCT. Limited data on early diagnostic accuracy compared to other markers. |
| Procalcitonin (PCT) | Bacterial infection | Diagnostic for bacterial sepsis. Guides antibiotic stewardship. | Superior to C-reactive protein (CRP) in diagnosing sepsis with higher sensitivity and specificity.[4][5] Levels correlate with the severity of sepsis.[6] | Levels can be elevated in non-infectious conditions (e.g., trauma, surgery). Lower sensitivity in the early stages of infection.[7] |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | Early diagnostic and prognostic marker in sepsis. | Rises earlier than CRP and PCT in response to infection.[8] Levels correlate with sepsis severity and mortality.[9][10] Superior diagnostic and prognostic value for sepsis and septic shock compared to PCT and pentraxin 3.[2] | Short half-life, making timing of measurement critical. Not specific to bacterial infections. |
| D-dimer | Fibrin degradation product | Marker of coagulation activation | Significantly elevated in DIC and sepsis-induced coagulopathy.[11] | Lack of specificity; elevated in various other conditions causing thrombosis.[11] |
| Antithrombin (AT) | Natural anticoagulant | Deficiency is common in sepsis and associated with poor prognosis. | Low levels are associated with increased mortality in septic patients.[12][13] | Levels can be affected by liver dysfunction and other conditions. |
Table 2: Effect of this compound on Coagulation and Inflammation Markers in Sepsis-Induced DIC
| Marker | Effect of this compound Administration | Study Population | Reference |
| DIC Score | Significant decrease | Patients with sepsis-induced DIC | [14] |
| SIRS Score | Significant decrease | Patients with sepsis-induced DIC | [14] |
| SOFA Score | Significant decrease | Patients with sepsis-induced DIC | [14] |
| Fibrin/Fibrinogen Degradation Products (FDP) | Significant decrease | Patients with sepsis-induced DIC | [14] |
| Prothrombin Time (PT) Ratio | Significant decrease | Patients with sepsis-induced DIC | [14] |
| Thrombin-Antithrombin Complex (TAT) | Significant decrease | Patients with sepsis-induced DIC | [14] |
| C-Reactive Protein (CRP) | Significant decrease | Patients with sepsis-induced DIC | [14] |
Experimental Protocols
Measurement of Soluble Thrombomodulin (sTM) using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general guideline for the quantitative measurement of soluble thrombomodulin in human serum, plasma, and cell culture supernatants using a sandwich ELISA kit. Specific instructions from the kit manufacturer should always be followed.
1. Principle:
This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human thrombomodulin is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any thrombomodulin present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for human thrombomodulin is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of thrombomodulin bound in the initial step. The color development is stopped, and the intensity of the color is measured.[15][16][17]
2. Materials:
-
Human Thrombomodulin ELISA Kit (containing pre-coated microplate, standards, detection antibody, wash buffer, substrate, and stop solution)[15][16][17]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Absorbent paper
-
Tubes for sample and standard dilution
3. Sample Collection and Storage:
-
Serum: Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store samples at ≤ -20°C. Avoid repeated freeze-thaw cycles.[16][18]
-
Plasma: Collect plasma using EDTA or citrate as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at ≤ -20°C. Avoid repeated freeze-thaw cycles.[16][18]
-
Cell Culture Supernates: Remove particulates by centrifugation and assay immediately or aliquot and store samples at ≤ -20°C. Avoid repeated freeze-thaw cycles.[15]
4. Assay Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare all reagents, working standards, and samples as directed in the kit manual.[15]
-
Add Standards and Samples: Add 100 µL of standard or sample to each well. Cover with an adhesive strip and incubate for the time specified in the kit manual (typically 1.5-2 hours at 37°C or room temperature).[18]
-
Wash: Aspirate each well and wash, repeating the process for the number of washes specified in the manual. After the last wash, remove any remaining wash buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.[18]
-
Add Detection Antibody: Add 100 µL of the working solution of biotinylated detection antibody to each well. Cover with a new adhesive strip and incubate as directed.[18]
-
Wash: Repeat the aspiration/wash step.
-
Add Enzyme Conjugate: Add 100 µL of the working solution of HRP-streptavidin conjugate to each well. Cover and incubate.[18]
-
Wash: Repeat the aspiration/wash step.
-
Add Substrate: Add 90 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for the specified time (usually 15-30 minutes).[18]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.[18]
-
Read Plate: Read the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
5. Calculation of Results:
-
Average the duplicate readings for each standard, control, and sample.
-
Subtract the average zero standard optical density.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of thrombomodulin in the samples.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Anticoagulant pathway of thrombomodulin.
Caption: Anti-inflammatory pathway of thrombomodulin.
Caption: General workflow for soluble thrombomodulin ELISA.
References
- 1. Prognostic factors in patients with septic disseminated intravascular coagulation treated with thrombomodulin: the effect of reduced thrombomodulin dose; a single-center, retrospective, observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostic and prognostic value of interleukin-6, pentraxin 3, and procalcitonin levels among sepsis and septic shock patients: a prospective controlled study according to the Sepsis-3 definitions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. afgsci.com [afgsci.com]
- 7. New Approaches to Sepsis: Molecular Diagnostics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Procalcitonin as a diagnostic marker and IL-6 as a prognostic marker for sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abcam.com [abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Benefit Profile of this compound Combined with Antithrombin Concentrate in Patients with Sepsis-Induced Disseminated Intravascular Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shiga-med.repo.nii.ac.jp [shiga-med.repo.nii.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. rndsystems.com [rndsystems.com]
- 16. abcam.com [abcam.com]
- 17. Human Thrombomodulin ELISA Kit (EEL020) - Invitrogen [thermofisher.com]
- 18. elkbiotech.com [elkbiotech.com]
Comparative analysis of Thrombomodulin alfa and activated protein C
An Objective Comparison of Thrombomodulin Alfa and Activated Protein C for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two key modulators of the protein C pathway: this compound (a recombinant human soluble thrombomodulin) and activated protein C (APC). Both have been investigated for their therapeutic potential in systemic inflammatory conditions such as sepsis and disseminated intravascular coagulation (DIC), primarily due to their anticoagulant and cytoprotective properties. This document outlines their distinct mechanisms of action, summarizes key clinical trial data, and provides detailed experimental protocols for their evaluation.
Thrombomodulin (TM) and activated protein C (APC) are central components of a natural anticoagulant and anti-inflammatory pathway. While their therapeutic effects are related, their mechanisms of action and pharmacological profiles have important distinctions.
This compound (TM-α): A recombinant form of human thrombomodulin, TM-α is a multi-domain protein that acts upstream in the protein C pathway.[1][2] Its primary function is to bind to thrombin. This binding accomplishes two critical tasks: it allosterically inhibits the procoagulant activities of thrombin (such as converting fibrinogen to fibrin) and transforms thrombin into a potent activator of protein C.[3][4] Therefore, TM-α's effect is dependent on the presence of endogenous protein C. Beyond protein C activation, the lectin-like domain of thrombomodulin has been shown to exert independent anti-inflammatory effects by binding to high-mobility group box 1 (HMGB1) protein.[4] An important pharmacological distinction is that TM-α can also activate thrombin-activatable fibrinolysis inhibitor (TAFI), leading to an antifibrinolytic effect, which may contribute to a lower bleeding risk compared to APC.[5]
Activated Protein C (APC): APC is a serine protease, the activated form of the protein C zymogen.[6] Recombinant human APC (rhAPC), formerly known as drotrecogin alfa (activated), directly exerts its effects downstream. Its primary anticoagulant function is the proteolytic inactivation of coagulation cofactors Va and VIIIa, which significantly reduces the rate of thrombin generation.[7][8] In addition to its anticoagulant properties, APC has direct cytoprotective effects, including anti-inflammatory, anti-apoptotic, and endothelial barrier-stabilizing actions.[6] These effects are largely mediated through the endothelial protein C receptor (EPCR) and protease-activated receptor-1 (PAR-1).[9] Unlike TM-α, APC has profibrinolytic properties, which may enhance clot lysis but also potentially increase the risk of bleeding.[5]
Signaling Pathway Diagrams
References
- 1. This compound - Asahi Kasei Pharma Corp - AdisInsight [adisinsight.springer.com]
- 2. Facebook [cancer.gov]
- 3. droracle.ai [droracle.ai]
- 4. Thrombomodulin: A Bifunctional Modulator of Inflammation and Coagulation in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Differentiation of this compound and Activated Protein C on Coagulation and Fibrinolysis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein C - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Soluble thrombomodulin, plasma-derived unactivated protein C, and recombinant human activated protein C in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of anticoagulant and cytoprotective actions of the protein C pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thrombomodulin Alfa and Heparin in Preclinical Deep Vein Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Thrombomodulin alfa (a recombinant human soluble thrombomodulin) and heparin in preclinical models of deep vein thrombosis (DVT). The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the relative performance of these two anticoagulants.
Comparative Efficacy Data
A key preclinical study evaluated the antithrombotic effects of a soluble thrombomodulin analogue and heparin in a rat model of venous thrombosis induced by stasis and hypercoagulability. The following table summarizes the quantitative outcomes from this research, focusing on the reduction of thrombus formation.
| Treatment Group | Dose | Thrombus Wet Weight (mg) | Reduction in Thrombocytopenia | Fibrinopeptide A (FpA) Elevation |
| Control (Thromboplastin Infusion) | - | High | Significant Decrease | Elevated |
| Heparin | Not Specified | Reduced | Reduced | Reduced |
| Soluble Thrombomodulin Analogue | Not Specified | Reduced | Reduced | Reduced |
Data synthesized from a study evaluating a new venous thrombosis animal model. The study demonstrated that both anticoagulants reduced thrombus weight, thrombocytopenia, and FpA elevation compared to the control group that received only a thromboplastin infusion to induce thrombosis.
Experimental Protocols
The data presented above was generated using a rat model of venous thrombosis that mimics the clinical situation by combining low flow conditions and a hypercoagulable state.
Rat Model of Venous Thrombosis
Objective: To induce venous thrombus formation under conditions of reduced blood flow and hypercoagulability to test the efficacy of anticoagulants.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Surgical Procedure:
-
The vena cava is carefully exposed.
-
A Doppler flow probe is placed around the vena cava to continuously monitor blood flow velocity. The vessel is narrowed using the probe to create a low-flow state.
-
-
Induction of Hypercoagulability: Thrombus formation is initiated by the infusion of thromboplastin.
-
Treatment Administration: Animals are pretreated with either a soluble thrombomodulin analogue, heparin, or saline (control) before the thromboplastin infusion.
-
Endpoint Measurement:
-
After 65 minutes of thromboplastin infusion, the animals are euthanized.
-
The thrombus is carefully excised and its wet weight is measured.
-
Blood samples are collected to measure platelet count and fibrinopeptide A (FpA) levels.
-
Activated partial thromboplastin time (aPTT) is also measured to assess the level of anticoagulation.
-
Visualizing the Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the distinct signaling pathways through which this compound and heparin exert their anticoagulant effects.
A Researcher's Guide to Recombinant Thrombomodulin Alfa: A Comparative Analysis
For scientists and drug development professionals navigating the complexities of coagulation and inflammatory pathways, selecting the right recombinant Thrombomodulin (TM) alfa is a critical first step. This guide provides an objective comparison of commercially available recombinant human Thrombomodulin alfa products, focusing on key performance indicators to aid in your research and development endeavors.
Product Performance Overview
The performance of recombinant this compound is primarily determined by its purity, biological activity, and the absence of contaminants such as endotoxins. Below is a summary of product specifications from several key suppliers. It is important to note that direct comparison of specific activity can be challenging as manufacturers may use different units or assay conditions.
| Manufacturer | Catalog Number (Example) | Host Organism | Purity | Endotoxin Level | Specific Activity |
| R&D Systems | 3947-PA-010 | Mouse myeloma cell line (NS0) | >95% (SDS-PAGE) | <1.0 EU/μg (LAL) | Measured by its ability to mediate thrombin activation of protein C.[1] |
| Sino Biological | 11864-H08H | Human Embryonic Kidney (HEK293) cells | ≥90% (SDS-PAGE), ≥95% (SEC-HPLC)[2] | <1.0 EU/μg (LAL)[2] | Testing in progress.[2] |
| Abcam | ab98989 | Human Embryonic Kidney (HEK293) cells | >95% | <1 EU/µg | >500 pmoles/min/µg[3] |
| Thermo Fisher Scientific (PeproTech) | 100-58 | Human Embryonic Kidney (HEK293) cells | ≥98% (SDS-PAGE, HPLC) | <1 EU/µg | >500 pmoles/min/µg[4] |
| Sigma-Aldrich | SRP3172 | Human Embryonic Kidney (HEK293) cells | ≥98% (SDS-PAGE, HPLC) | <0.1 EU/μg | Not specified |
Key Signaling Pathway: Protein C Activation
Thrombomodulin's primary biological function is to bind thrombin, thereby altering its substrate specificity from procoagulant to anticoagulant. The thrombin-thrombomodulin complex is a potent activator of Protein C, which in turn inactivates Factors Va and VIIIa, key components of the coagulation cascade.
Caption: Thrombomodulin binds thrombin, leading to the activation of Protein C.
Experimental Methodologies
Accurate assessment of recombinant this compound performance relies on standardized and robust experimental protocols. Below are detailed methodologies for key assays.
Purity Determination by SDS-PAGE
Objective: To assess the purity and apparent molecular weight of the recombinant this compound protein.
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. The protein sample is denatured and coated with a negative charge by SDS, and then subjected to an electric field through a polyacrylamide gel matrix. Smaller proteins migrate faster through the gel.
Experimental Workflow:
Caption: Workflow for determining protein purity using SDS-PAGE.
Protocol:
-
Sample Preparation: Mix the recombinant this compound sample with an equal volume of 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the mixture at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-20% Tris-Glycine gel). Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining and Visualization: After electrophoresis, stain the gel with a protein stain such as Coomassie Brilliant Blue R-250 for a sufficient time. Destain the gel to remove background staining until protein bands are clearly visible.
-
Analysis: Visualize the gel on a light box or using an imaging system. The purity of the this compound is estimated by comparing the intensity of the main protein band to any impurity bands.
Endotoxin Level Quantification by Limulus Amebocyte Lysate (LAL) Assay
Objective: To quantify the level of bacterial endotoxins in the recombinant protein preparation.
Principle: The Limulus Amebocyte Lysate (LAL) assay is a highly sensitive method for detecting endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria. The assay is based on the coagulation cascade of the horseshoe crab amebocyte lysate, which is activated by endotoxins.
Experimental Workflow:
Caption: General workflow for endotoxin detection using the LAL assay.
Protocol (Chromogenic Method):
-
Preparation: Prepare a series of endotoxin standards of known concentrations and dilutions of the this compound sample in pyrogen-free water.
-
Assay: Add the samples and standards to a 96-well microplate. Add the LAL reagent, which contains the coagulation factors and a chromogenic substrate, to each well.
-
Incubation: Incubate the plate at 37°C for a specified period. During this time, the presence of endotoxin will trigger an enzymatic cascade that cleaves the chromogenic substrate, resulting in a color change.
-
Measurement: Stop the reaction and measure the absorbance of each well at a specific wavelength using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known endotoxin concentrations. Use the standard curve to determine the endotoxin concentration in the this compound sample, expressed in Endotoxin Units per microgram of protein (EU/µg).
Biological Activity Assessment by Protein C Activation Assay
Objective: To determine the specific activity of recombinant this compound by measuring its ability to act as a cofactor for thrombin in the activation of Protein C.
Principle: In the presence of Thrombomodulin, thrombin's ability to activate Protein C is greatly enhanced. The resulting Activated Protein C (APC) can then cleave a specific chromogenic or fluorogenic substrate, and the rate of substrate cleavage is proportional to the activity of the Thrombomodulin.
Protocol (based on R&D Systems methodology): [1]
-
Reagent Preparation:
-
Activation Buffer: 0.05 M Tris, 0.1 M NaCl, 0.01 M CaCl₂, 0.1% BSA, pH 7.5.
-
Assay Buffer: 0.05 M Tris, 0.1 M NaCl, 0.1% BSA, pH 8.5.
-
Recombinant Human Thrombin (e.g., R&D Systems, Cat# 1473-SE).
-
Recombinant Human Protein C (e.g., R&D Systems, Cat# 3349-SE).
-
Recombinant this compound (the product being tested).
-
Fluorogenic Substrate for Activated Protein C (e.g., BOC-Val-Pro-Arg-AMC).
-
-
Assay Procedure:
-
Prepare dilutions of the recombinant this compound in Activation Buffer.
-
In a microplate, combine a fixed amount of thrombin and Protein C with the different dilutions of this compound.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the activation of Protein C.
-
Stop the thrombin activity by adding a thrombin inhibitor (e.g., Antithrombin-III and Heparin).
-
Add the fluorogenic substrate for Activated Protein C.
-
Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 5 minutes) using a fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).
-
-
Calculation of Specific Activity:
-
Determine the rate of substrate cleavage (Vmax) from the kinetic read.
-
Generate a standard curve using a reference standard of Activated Protein C to convert the fluorescence units to pmoles of cleaved substrate.
-
The specific activity is calculated as pmoles of substrate cleaved per minute per microgram of this compound (pmoles/min/µg).
-
Conclusion
The selection of a recombinant this compound product should be guided by the specific requirements of the intended application. While purity and low endotoxin levels are universally critical, the biological activity is paramount for functional studies. This guide provides a framework for comparing commercially available products. Researchers are encouraged to consult the manufacturer's specific datasheets and, where possible, perform in-house validation to ensure the chosen product meets the rigorous demands of their experimental systems.
References
Comparative Analysis of Thrombomodulin Alfa Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of antibodies targeting Thrombomodulin alfa, a recombinant form of human thrombomodulin. Understanding the species-specific binding characteristics of these antibodies is crucial for the accurate interpretation of preclinical data and the successful development of therapeutic and diagnostic agents. This document summarizes available cross-reactivity data, details the experimental protocols for its determination, and illustrates the relevant biological pathways and experimental workflows.
Data Presentation: Cross-Reactivity of Anti-Human this compound Antibodies
| Target Species | Antibody Type | Method | Result | Reference |
| Human | Monoclonal/Polyclonal | ELISA, WB, IHC, Flow Cytometry | High Reactivity (Target Antigen) | [1][2] |
| Mouse | Monoclonal/Polyclonal | ELISA, WB, IHC | Variable Reactivity Reported | [2] |
| Rat | Monoclonal/Polyclonal | WB, IHC | Variable Reactivity Reported | [2] |
| Primate (e.g., Cynomolgus Monkey) | Not specified | Not specified | Data not publicly available | - |
Note on Data Interpretation: "Variable Reactivity" indicates that while some antibodies are reported to cross-react, the quantitative binding affinity may be significantly lower than that for human thrombomodulin. For instance, one ELISA kit notes that less than 50% cross-species reactivity was observed with the species tested, though the specific species and data were not provided[1]. Conversely, a goat anti-mouse thrombomodulin antibody showed less than 2% cross-reactivity with recombinant human thrombomodulin, highlighting that cross-reactivity is not always reciprocal. Researchers should empirically determine the cross-reactivity of their specific antibody clone for each species of interest.
Experimental Protocols
To ensure robust and reproducible cross-reactivity data, standardized experimental protocols are essential. Below are detailed methodologies for two common techniques used to assess antibody-antigen interactions.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
This protocol describes a direct ELISA to quantify the binding of an anti-human this compound antibody to thrombomodulin from different species.
Materials:
-
High-binding 96-well microplates
-
Recombinant human, mouse, rat, and primate thrombomodulin
-
Anti-human this compound antibody (primary antibody)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.5)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Coat separate wells of a 96-well plate with 100 µL of 1 µg/mL recombinant human, mouse, rat, and primate thrombomodulin in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the wells three times with 200 µL of Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of serially diluted anti-human this compound antibody to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody at the appropriate dilution in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Stop the reaction by adding 50 µL of Stop Solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of antibody bound to the antigen.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Cross-Reactivity
SPR provides quantitative information on the binding kinetics (association and dissociation rates) of an antibody to its antigen.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human, mouse, rat, and primate thrombomodulin
-
Anti-human this compound antibody
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the anti-human this compound antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject serial dilutions of recombinant human, mouse, rat, and primate thrombomodulin (analyte) over the sensor surface at a constant flow rate.
-
Association and Dissociation Monitoring: Monitor the binding (association) and subsequent release (dissociation) of the analyte in real-time by measuring the change in the refractive index at the sensor surface.
-
Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte using a suitable regeneration solution (e.g., low pH glycine).
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Mandatory Visualizations
Thrombomodulin Signaling Pathway
Thrombomodulin plays a critical role in the regulation of coagulation and inflammation. The following diagram illustrates its primary signaling pathway.
Caption: Thrombomodulin's role in the protein C anticoagulant pathway.
Experimental Workflow for Cross-Reactivity Testing
The logical flow for determining antibody cross-reactivity using ELISA is depicted below.
Caption: Workflow for assessing antibody cross-reactivity by ELISA.
References
A Comparative Analysis of Thrombomodulin Alfa in Preclinical Sepsis Models
An essential guide for researchers and drug development professionals, this document provides a comprehensive comparison of Thrombomodulin alfa's performance against other alternatives in established sepsis models. Supported by experimental data, detailed protocols, and signaling pathway visualizations, this guide offers an objective overview of this compound's therapeutic potential.
Recombinant human soluble thrombomodulin (this compound or TM-α) has emerged as a promising therapeutic agent in the management of sepsis and sepsis-induced disseminated intravascular coagulation (DIC). Its multifaceted mechanism of action, encompassing both anticoagulant and anti-inflammatory properties, positions it as a significant candidate for mitigating the complex pathophysiology of sepsis. This guide delves into the preclinical evidence supporting the efficacy of TM-α, offering a comparative perspective with other treatment modalities.
Performance in Sepsis Models: A Tabular Overview
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in various sepsis models. These studies highlight its impact on survival rates, inflammatory markers, and coagulation parameters.
Table 1: Efficacy of this compound in Lipopolysaccharide (LPS)-Induced Sepsis Models
| Parameter | Model/Species | Treatment Group (Dose) | Control Group | Results | Reference |
| Survival Rate | Mouse | rTM (3 mg/kg) pre- or post-LPS | LPS only | Significantly improved survival rate (from 12.5% to 100% at 72h) | [1][2] |
| TNF-α Levels (serum) | Mouse | rTM (3 mg/kg) pre- or post-LPS | LPS only | Significantly suppressed TNF-α levels at 1-3h post-LPS | [1][2] |
| IL-6 Levels (peritoneal fluid) | Mouse | rTM (3 mg/kg) post-LPS | LPS only | Suppressed IL-6 levels at 6-9h post-LPS | [1][2] |
| HMGB1 Levels (serum) | Mouse | rTM (3 mg/kg) post-LPS | LPS only | Suppressed HMGB1 levels at 9-12h post-LPS | [1] |
| Nucleosome Levels (serum) | Mouse | rTM (3 mg/kg) post-LPS | LPS only | Suppressed nucleosome levels at 9-12h post-LPS | [1][2] |
Table 2: Efficacy of this compound in Cecal Ligation and Puncture (CLP)-Induced Sepsis Models
| Parameter | Model/Species | Treatment Group (Dose) | Control Group | Results | Reference |
| Mortality | Rat | rhTM (1 mg/kg) | CLP only | Significantly improved mortality | [3] |
| Lung Injury Score | Rat | rhTM (1 mg/kg) | CLP only | Improved lung injury scores | [3] |
| Pulmonary Microvascular Permeability | Rat | rhTM (1 mg/kg) | CLP only | Improved pulmonary microvascular permeability | [3] |
| Plasma TNF-α Levels | Rat | rhTM (1 mg/kg) | CLP only | Blunted the increase in plasma TNF-α | [3] |
| Plasma HMGB-1 Levels | Rat | rhTM (1 mg/kg) | CLP only | Blunted the increase in plasma HMGB-1 | [3] |
| Plasma IL-10 Levels | Rat | rhTM (1 mg/kg) | CLP only | Significantly greater IL-10 levels | [3] |
| Glycocalyx Damage (Syndecan-1) | Mouse | rTM (10 mg/kg) | S. pneumoniae challenge | Significantly reduced serum syndecan-1 levels | [4] |
Table 3: Clinical Insights on this compound in Sepsis-Induced DIC
| Parameter | Study Population | Key Findings | Reference |
| Survival Rate | Patients with sepsis-induced DIC | 28-day survival rate of 64.5%. Early administration significantly improved survival. | [5] |
| Plasma Concentration & Survival | Patients with septic DIC | 90-day survival was significantly higher in patients with plasma trough concentrations ≥600 ng/mL and even higher at ≥1010 ng/mL, without increased bleeding risk. | [6][7][8][9] |
| Comparison with Activated Protein C (APC) | In vitro studies | TM-α has similar antithrombogenic effects to APC but weaker anticoagulant effects and is antifibrinolytic, whereas APC is profibrinolytic. This may explain the lower bleeding risk associated with TM-α. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the two most common preclinical sepsis models used to evaluate this compound.
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the "gold standard" for inducing polymicrobial sepsis that closely mimics the clinical progression of human peritonitis.[11][12]
-
Anesthesia: Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent such as isoflurane or a ketamine/xylazine cocktail.[13]
-
Surgical Preparation: Shave the abdomen and disinfect the area with an antiseptic solution like povidone-iodine followed by 70% ethanol.[13]
-
Laparotomy: Make a midline incision (approximately 1-2 cm) through the skin and peritoneum to expose the abdominal cavity.[14]
-
Cecum Exteriorization: Gently locate and exteriorize the cecum.[14]
-
Ligation: Ligate the cecum below the ileocecal valve with a silk suture. The length of the ligated cecum can be varied to modulate the severity of sepsis.[12][14]
-
Puncture: Puncture the ligated cecum once or twice with a needle (e.g., 21-23 gauge). The needle size and number of punctures also influence the severity.[12][15] A small amount of fecal matter can be extruded to ensure patency.[12]
-
Repositioning and Closure: Return the cecum to the peritoneal cavity. Close the abdominal wall and skin in layers using sutures or surgical clips.[12][13]
-
Fluid Resuscitation and Analgesia: Administer pre-warmed saline subcutaneously for fluid resuscitation.[13] Provide postoperative analgesia as required by the approved animal care protocol.[13]
Lipopolysaccharide (LPS)-Induced Sepsis Model
The LPS model induces a sterile, systemic inflammatory response that mimics the initial hyper-inflammatory phase of sepsis.[16][17]
-
Animal Preparation: Acclimatize animals (e.g., mice) to the laboratory environment.
-
LPS Preparation: Prepare a solution of LPS (e.g., from E. coli O111:B4 or O55:B5) in sterile, pyrogen-free saline.[1][18]
-
Administration: Administer LPS via intraperitoneal (i.p.) injection.[1][18] The dose of LPS can be adjusted to induce the desired severity of sepsis (e.g., 15-20 mg/kg).[1][18]
-
Treatment Administration: The therapeutic agent (e.g., this compound) can be administered at various time points relative to the LPS challenge (e.g., 30 minutes prior to or 2 hours after LPS injection) via an appropriate route (e.g., intravenous).[1][2]
-
Monitoring: Monitor animals for clinical signs of sepsis, and collect blood and tissue samples at predetermined time points for analysis of inflammatory mediators and other biomarkers.[16][19]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the complex interactions in sepsis and the points of intervention for this compound, the following diagrams have been generated using Graphviz.
Signaling Pathway of Sepsis Pathogenesis
Caption: Simplified overview of the key cellular and molecular events in sepsis.
Mechanism of Action of this compound
Caption: Dual anticoagulant and anti-inflammatory actions of this compound.
Experimental Workflow for Preclinical Sepsis Models
Caption: A typical workflow for evaluating therapeutics in sepsis models.
References
- 1. Evaluation of the effect of recombinant thrombomodulin on a lipopolysaccharide-induced murine sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the effect of recombinant thrombomodulin on a lipopolysaccharide-induced murine sepsis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant Human Thrombomodulin Reduces Mortality and Acute Lung Injury Caused by Septic Peritonitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant thrombomodulin attenuates hyper-inflammation and glycocalyx damage in a murine model of Streptococcus pneumoniae-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of early administration of this compound in patients with sepsis-induced disseminated intravascular coagulation: subanalysis from post-marketing surveillance data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmed.org [esmed.org]
- 7. Therapeutic and Adverse Effects of this compound to Treat Sepsis-Induced Disseminated Intravascular Coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Differentiation of this compound and Activated Protein C on Coagulation and Fibrinolysis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. LPS induced Sepsis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 18. Mouse model of LPS-induced sepsis [bio-protocol.org]
- 19. creative-bioarray.com [creative-bioarray.com]
Synergistic Potential of Thrombomodulin Alfa in Combination with Antibiotic Therapy for Sepsis-Associated Coagulopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thrombomodulin alfa (TM-α) as an adjunct to antibiotic therapy in the management of sepsis and associated coagulopathy. While direct synergistic effects on bacterial clearance are not yet fully elucidated in clinical trials, this document outlines the mechanistic rationale for its use, presents available clinical data, and details the experimental basis for its anti-inflammatory and anticoagulant properties that complement antibiotic action.
Executive Summary
This compound (Recomodulin™), a recombinant form of human soluble thrombomodulin, is an anticoagulant approved for the treatment of disseminated intravascular coagulation (DIC). In the context of sepsis, where infection triggers a dysregulated host response involving inflammation and coagulation, TM-α offers a multi-faceted therapeutic approach. Its primary role is to mitigate the pathological coagulation and inflammation that contribute to organ failure, thereby potentially creating a more favorable environment for antibiotics to effectively combat the underlying infection. While clinical trials have evaluated TM-α in patients with sepsis-associated coagulopathy who were also receiving standard antibiotic treatment, the study designs have not specifically isolated the synergistic effects of the TM-α and antibiotic combination. This guide synthesizes the available preclinical and clinical evidence to support the rationale for this combination therapy.
Comparative Data on Clinical Outcomes
The following tables summarize key quantitative data from clinical studies investigating this compound in patients with sepsis-induced DIC or coagulopathy. It is important to note that in these studies, all patient groups, including control arms, were receiving standard of care, which includes antibiotic therapy.
Table 1: Efficacy of this compound in Sepsis-Associated Coagulopathy
| Outcome Measure | This compound Group | Control Group (Placebo or Heparin) | Study/Reference |
| 28-Day All-Cause Mortality | |||
| Sepsis-Associated Coagulopathy | 26.8% (106/395) | 29.4% (119/405) | SCARLET Trial |
| Sepsis-Induced DIC | 21.4% (9/42) | 31.6% (12/38) | Aikawa N, et al. (Subanalysis) |
| DIC Resolution Rate | |||
| Sepsis-Induced DIC | 67.5% (27/40) | 55.6% (20/36) | Aikawa N, et al. (Subanalysis) |
| Sepsis-Induced DIC | Significantly higher in TM-α group | Lower in control group | Meta-analysis |
| Bleeding Complications | |||
| Sepsis-Associated Coagulopathy | 5.8% (23/396) - Serious Major Bleeding | 4.0% (16/404) - Serious Major Bleeding | SCARLET Trial |
| Sepsis-Induced DIC | No significant difference | No significant difference | Meta-analysis |
Table 2: Impact of this compound on Biomarkers in Sepsis-Induced DIC
| Biomarker | Effect of this compound | Study/Reference |
| SOFA Score | Significant decrease from baseline | Yamakawa K, et al. |
| DIC Score | Significant decrease in high-concentration group | Therapeutic Drug Monitoring Study |
| Platelet Count | Significantly higher in survivors post-treatment | Retrospective Observational Study |
| Prothrombin Time (PT-INR) | Significantly lower in survivors post-treatment | Retrospective Observational Study |
| Fibrin Degradation Products (FDP) | Significantly lower in survivors post-treatment | Retrospective Observational Study |
Mechanistic Synergy: Signaling Pathways
This compound's potential to synergize with antibiotics stems from its ability to modulate the host's inflammatory and coagulation responses to infection. By restoring endothelial health and improving microcirculation, TM-α may enhance the delivery and efficacy of antibiotics at the site of infection. The key signaling pathways are illustrated below.
Anticoagulant and Anti-inflammatory Actions via Protein C Pathway
This compound binds to thrombin, shifting its substrate specificity from procoagulant to anticoagulant. The TM-α-thrombin complex efficiently activates Protein C, which in turn inactivates key coagulation factors Va and VIIIa, thereby downregulating thrombin generation. Activated Protein C (APC) also has direct anti-inflammatory and cytoprotective effects.
Anti-inflammatory Effects via the Lectin-like Domain
The N-terminal lectin-like domain of this compound has anti-inflammatory properties independent of the Protein C pathway. It can directly bind and sequester pro-inflammatory molecules like High Mobility Group Box 1 (HMGB1), a key mediator in sepsis.
Experimental Protocols
The following are summaries of typical experimental protocols used in the clinical evaluation of this compound in sepsis.
Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial (SCARLET)
-
Objective: To assess the efficacy and safety of recombinant human soluble thrombomodulin (ART-123) in patients with severe sepsis and coagulopathy.
-
Patient Population: Adult patients with severe sepsis and coagulopathy, defined by specific criteria for international normalized ratio (INR) and platelet count.
-
Intervention:
-
Treatment Group: this compound (0.06 mg/kg) administered as a daily intravenous infusion for 6 days.
-
Control Group: Matching placebo administered on the same schedule.
-
-
Standard Care: All patients received standard management for severe sepsis, including appropriate antibiotic therapy, fluid resuscitation, and vasopressor support as needed.
-
Primary Endpoint: 28-day all-cause mortality.
-
Secondary Endpoints: Resolution of coagulopathy, changes in organ dysfunction scores (e.g., SOFA), and incidence of adverse events, particularly bleeding.
-
Data Collection: Clinical and laboratory data, including coagulation parameters, inflammatory markers, and organ function assessments, were collected at baseline and at specified intervals throughout the study.
Retrospective Subanalysis of a Phase 3 Trial in Infectious DIC
-
Objective: To investigate the treatment effects of this compound in a subgroup of patients with DIC secondary to infection.
-
Patient Population: Patients from a phase 3 trial with a diagnosis of DIC and an underlying infectious disease.
-
Intervention:
-
Treatment Group: this compound (0.06 mg/kg) administered as a 30-minute intravenous infusion once daily for 6 days.
-
Control Group: Heparin sodium (8 U/kg/h) administered as a continuous 24-hour infusion for 6 days.
-
-
Primary Endpoints: DIC resolution rate at day 7 and 28-day mortality rate.
-
Data Analysis: A retrospective analysis of the subgroup of patients with infection-related DIC was performed to compare the outcomes between the TM-α and heparin groups.
Conclusion and Future Directions
This compound presents a promising adjunctive therapy to antibiotics in the management of sepsis-associated coagulopathy and DIC. Its well-defined anticoagulant and anti-inflammatory mechanisms provide a strong rationale for its use to counteract the detrimental host response to infection. While current clinical data from studies like the SCARLET trial did not demonstrate a statistically significant reduction in 28-day mortality in the overall population of sepsis with coagulopathy, sub-analyses and other studies suggest potential benefits in specific patient populations, such as those with established DIC.
The lack of direct clinical evidence for a synergistic effect with antibiotics highlights a critical area for future research. Preclinical studies designed to investigate the combined effect of TM-α and various classes of antibiotics on bacterial clearance and host response in relevant sepsis models are warranted. Furthermore, future clinical trials could incorporate designs that allow for the evaluation of this potential synergy, for instance, through stratified analysis based on pathogen type or antibiotic regimen. Such studies would be invaluable in optimizing the combined use of these therapies to improve outcomes for patients with severe sepsis.
A Head-to-Head Comparison: A Novel Rapid Immunoassay for Thrombomodulin Alfa versus Traditional Functional Assays
For researchers, scientists, and drug development professionals, the accurate measurement of Thrombomodulin alfa (TM-α) is critical for both preclinical research and clinical monitoring. This guide provides a comprehensive comparison of a novel, rapid single-integrated immunoassay for plasma thrombomodulin against established functional assays that measure its biological activity.
This compound's primary role in the coagulation cascade is to bind thrombin, leading to the activation of Protein C, which in turn inactivates Factors Va and VIIIa, thereby reducing thrombin generation.[1] Traditional assays have focused on these downstream effects to quantify TM-α activity. However, a recently developed rapid immunoassay offers a different approach by directly measuring the concentration of the thrombomodulin protein. This guide will delve into the methodologies, performance characteristics, and workflows of these differing approaches to provide a clear comparison for researchers.
Performance Characteristics: A Comparative Analysis
The following table summarizes the key performance characteristics of the novel rapid single-integrated immunoassay and compares them with the general performance of traditional chromogenic and clot-based functional assays.
| Performance Metric | Novel Rapid Single-Integrated Immunoassay | Traditional Chromogenic Assays | Traditional Clot-Based Assays |
| Principle | Quantitative detection of TM protein | Measures TM-α-dependent Activated Protein C (APC) generation via a colorimetric substrate | Measures the prolongation of clotting time due to TM-α-dependent APC generation |
| Limit of Blank (LoB) | 0.5 TU/mL[2] | Varies by specific assay and manufacturer | Varies by specific assay and manufacturer |
| Limit of Detection (LoD) | 0.8 TU/mL[2] | Varies by specific assay and manufacturer | Varies by specific assay and manufacturer |
| Limit of Quantitation (LoQ) | 1.2 TU/mL[2] | Varies by specific assay and manufacturer | Varies by specific assay and manufacturer |
| Linear Range | 1.2 - 200 TU/mL[2] | Typically demonstrates good linearity within a defined range[3] | Linearity can be influenced by various plasma components[4] |
| Precision (CV%) | < 10%[2] | Intra-assay CVs are generally low (e.g., 1.2-2.6%)[3] | Can show higher variability due to interference from plasma components[5] |
| Accuracy (Relative Bias) | -3.35% and 4.79% for two reference materials[2] | Good agreement with expected values, though can be influenced by specific mutations in Protein C[4] | Can be affected by lupus anticoagulants, elevated Factor VIII, and Factor V Leiden mutation[4][6] |
| Assay Time | ~20 minutes[2] | Typically 30 minutes to 2 hours | Typically 30 minutes to 2 hours |
| Specificity | High for TM protein[2] | Specific for functional Protein C activation pathway; can have better specificity than clot-based assays (e.g., 97% vs 93%)[4] | Susceptible to interference from other coagulation factors and inhibitors[4] |
Signaling Pathway and Experimental Workflows
To visually represent the biological and experimental processes, the following diagrams have been generated.
Experimental Protocols
Novel Rapid Single-Integrated Immunoassay for Plasma Thrombomodulin
This method integrates all reagent components onto a single card strip for a rapid and quantitative detection of thrombomodulin.[2]
-
Sample Application: A small volume of plasma is applied to the sample port of the single-integrated card strip.[2]
-
Incubation: The plasma sample migrates along the strip, and the thrombomodulin within the sample reacts with the pre-loaded reagents. This process is completed in approximately 20 minutes at room temperature.[2]
-
Detection: The amount of captured thrombomodulin is quantified by a detection system, which measures the signal generated by the reaction.[2]
-
Result Interpretation: The signal intensity is directly proportional to the concentration of thrombomodulin in the plasma sample, providing a quantitative result.[2]
Standard Chromogenic this compound Activity Assay
This assay measures the ability of TM-α in a sample to activate Protein C in the presence of thrombin. The amount of Activated Protein C (APC) generated is then quantified using a chromogenic substrate.
-
Sample Preparation: Patient plasma is diluted and prepared according to the specific kit manufacturer's instructions.
-
Reagent Addition: A known concentration of thrombin and purified Protein C are added to the prepared plasma sample.
-
Incubation: The mixture is incubated for a defined period (e.g., 5-30 minutes) at 37°C to allow for the TM-α-thrombin complex to form and activate the Protein C.
-
Chromogenic Substrate Addition: A chromogenic substrate specific for APC is added to the mixture.
-
Measurement: The rate of color development, which is proportional to the amount of APC generated and thus the TM-α activity, is measured kinetically at 405 nm using a spectrophotometer.
-
Calculation: The TM-α activity is determined by comparing the sample's reaction rate to a standard curve generated with known concentrations of TM-α.
Clot-Based this compound Activity Assay
This assay is based on the principle that the APC generated by TM-α activity will prolong the clotting time of plasma.
-
Sample and Reagent Preparation: Patient plasma is mixed with a Protein C activator (in the absence of TM-α in the reagent) and reagents for a clotting assay, such as the Activated Partial Thromboplastin Time (APTT).
-
Clot Initiation: Clotting is initiated by the addition of calcium chloride.
-
Clotting Time Measurement: The time to clot formation is measured on a coagulometer. The prolongation of the clotting time is proportional to the amount of APC generated, which is dependent on the TM-α activity in the sample.[4]
-
Result Interpretation: The clotting time of the patient sample is compared to that of normal plasma to determine the relative TM-α activity.
Conclusion
The novel rapid single-integrated immunoassay for thrombomodulin presents a significant advancement in terms of speed and ease of use for the quantification of TM-α protein. Its high precision and accuracy make it a valuable tool for rapid screening and monitoring. In contrast, traditional chromogenic and clot-based functional assays provide a direct measure of the biological activity of TM-α, which may be more relevant in certain research and clinical contexts. However, these functional assays are more time-consuming and can be susceptible to interferences from other plasma components. The choice of assay will ultimately depend on the specific research question, the required throughput, and the desired balance between direct quantification of the protein and measurement of its functional activity.
References
- 1. A novel rapid single-integrated immunoassay for plasma thrombomodulin: analytical performance and multi-center clinical validation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Original Article [sciencehub.novonordisk.com]
- 5. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a chromogenic substrate assay for the determination of hirudin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Thrombomodulin alfa in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of Thrombomodulin alfa, a recombinant human soluble thrombomodulin, is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols ensures the safety of laboratory personnel and minimizes environmental impact. This guide provides essential, step-by-step information for the safe and effective disposal of this compound.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound, as with many laboratory reagents, is to adhere to local, state, and federal regulations.[1][2] Waste should be managed in a way that prevents harm to individuals and the environment. Key considerations include the classification of the waste, proper segregation, and the use of licensed waste disposal services.
Step-by-Step Disposal Procedures
The following procedures are based on general laboratory safety guidelines and information from safety data sheets (SDS). Always consult your institution's specific waste management protocols.
1. Personal Protective Equipment (PPE): Before handling any waste materials, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety glasses or goggles[1]
-
Lab coat
-
Gloves appropriate for handling chemical and biological materials
2. Segregation of Waste: Proper waste segregation is crucial to ensure safe and compliant disposal.[3]
-
Unused or Expired this compound:
-
Treat as chemical waste.
-
Keep the product in its original or a suitable, tightly closed container for disposal.[2]
-
Do not mix with other waste streams unless explicitly permitted by your institution's guidelines.
-
-
Contaminated Materials (Non-Sharps):
-
This category includes items like used vials (if not sharp), contaminated gloves, bench paper, and pipette tips.
-
These materials should be considered biohazardous waste, especially if the this compound was used in conjunction with biological samples such as blood or cell cultures.[3]
-
Dispose of these items in a designated and clearly labeled biohazardous waste container (e.g., a red bag).[3]
-
-
Contaminated Sharps:
3. Decontamination of Spills: In the event of a spill, it is important to act quickly and safely.
-
Alert others in the vicinity.
-
Wear appropriate PPE.
-
Contain the spill using absorbent materials.
-
Clean the affected area with an appropriate disinfectant.
-
Dispose of all cleanup materials as hazardous or biohazardous waste, depending on the nature of the spill.
4. Final Disposal:
-
All waste containers (sharps containers, biohazard bags, and containers with unused product) must be securely sealed before removal from the laboratory.
-
Waste should be collected by a licensed and approved waste disposal company.[1][2]
-
Never dispose of this compound or contaminated materials in the regular trash or down the drain.[2][5]
Quantitative Data on Disposal
Currently, there is no publicly available quantitative data specifically detailing the volumes or concentrations of this compound that necessitate different disposal routes. The general guideline is to treat all quantities as potentially hazardous and dispose of them according to the procedures outlined above.
| Data Point | Value |
| Specific Concentration Thresholds for Disposal Methods | Not available in provided search results. |
| Reportable Quantities for Spills | Governed by local and national regulations. |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not typically published in scientific literature. The disposal procedures are guided by established safety protocols and regulations for handling recombinant proteins and biohazardous materials.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By following these guidelines, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Essential Safety and Handling Guide for Thrombomodulin Alfa in a Research Environment
Thrombomodulin alfa is a recombinant form of the human protein thrombomodulin, which acts as a potent anticoagulant.[1] While it is a therapeutic agent, proper handling in a research setting is crucial to ensure personnel safety and maintain the integrity of the product. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Standard laboratory practice for handling non-hazardous biologic agents should be followed. The recommended PPE provides a barrier to prevent accidental exposure through skin contact, inhalation, or ingestion.[2][3]
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or latex, disposable.[4] | Prevents direct skin contact with the substance. |
| Body Protection | Lab Coat | Standard laboratory coat.[4] | Protects skin and personal clothing from potential splashes. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 approved safety glasses with side shields or chemical splash goggles.[5] | Protects eyes from accidental splashes or aerosols. |
| Face Protection | Face Shield | To be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[5] | Provides a full-face barrier against splashes when handling larger volumes or during vigorous mixing. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling from receipt to disposal is critical for both safety and maintaining the quality of this compound.[6]
-
Receiving and Storage:
-
Preparation and Handling:
-
Work in a designated clean area, such as a laminar flow hood or a biological safety cabinet, to prevent contamination of the product and the laboratory environment.
-
Wear the appropriate PPE as outlined in the table above.[2]
-
Allow the product to reach the recommended temperature before reconstitution or dilution, as specified by the supplier.
-
When handling the lyophilized powder or liquid solution, avoid creating aerosols.
-
Use sterile techniques and equipment for all manipulations.
-
-
Experimental Use:
-
Follow established laboratory protocols for the specific application.
-
Handle all solutions containing this compound with the same precautions as the concentrated stock.
-
Do not eat, drink, or smoke in the laboratory area.[2]
-
Emergency Procedures: Accidental Spills
In the event of a spill, prompt and appropriate action is necessary to decontaminate the area and prevent exposure.[8][9][10]
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate the Area: If the spill is large or generates aerosols, evacuate the immediate area for at least 30 minutes to allow aerosols to settle.[9]
-
Don Appropriate PPE: Before cleaning, ensure you are wearing a lab coat, double gloves, and eye/face protection.
-
Contain the Spill: Cover the spill with absorbent materials, such as paper towels, starting from the outside and working inwards to prevent spreading.[1]
-
Decontaminate: Gently pour a suitable disinfectant (e.g., a fresh 10% bleach solution) over the absorbent material and the surrounding area.[2] Allow for a sufficient contact time, typically 15-20 minutes.[1][10]
-
Clean-Up: Collect all contaminated materials (absorbent pads, gloves, etc.) using forceps or tongs and place them into a designated biohazard waste container.[9]
-
Final Rinse: Wipe the spill area again with disinfectant, followed by a water rinse if a corrosive disinfectant like bleach was used, especially on metal surfaces.[8]
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office as required.
Disposal Plan
All materials that have come into contact with this compound should be considered biohazardous waste and disposed of according to institutional and local regulations.[11][12]
-
Solid Waste:
-
Liquid Waste:
-
Liquid waste containing this compound should be decontaminated with a suitable disinfectant (e.g., bleach) before being disposed of down the sanitary sewer, if permitted by local regulations.[13]
-
-
Sharps:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[14]
-
-
Final Disposal:
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a research setting.
Caption: Workflow for safe handling of this compound.
References
- 1. Biological Spill Response Step-By-Step | Emergency Management & Mission Continuity [emergency.ucsb.edu]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. westlab.com [westlab.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Overview of the Stability and Handling of Recombinant Protein Drugs | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 7. shop.reactionbiology.com [shop.reactionbiology.com]
- 8. safety.rochester.edu [safety.rochester.edu]
- 9. Responding to Biological Spills | Environment, Health and Safety [ehs.cornell.edu]
- 10. Emergency Response to Biohazard Spill - Policies and Procedures [umaryland.edu]
- 11. universityofgalway.ie [universityofgalway.ie]
- 12. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 13. tamiu.edu [tamiu.edu]
- 14. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
